molecular formula C6H3Cl4O2P B8543829 3,4-Dichloro-phenyl dichlorophosphate

3,4-Dichloro-phenyl dichlorophosphate

Cat. No.: B8543829
M. Wt: 279.9 g/mol
InChI Key: ZLXWFBKVVKYASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-phenyl dichlorophosphate is an organophosphorus compound that serves as a versatile and reactive intermediate in specialized organic synthesis and research-scale chemical production. This compound is a dichlorophosphate ester, structurally analogous to the well-characterized phenyl dichlorophosphate (CAS 770-12-7) , but incorporates 3,4-dichloro substituents on the phenyl ring. This modification can significantly alter the compound's electronic properties and reactivity, making it a valuable reagent for developing novel chemical entities. Its primary research value lies in its role as a key phosphorylating and chlorophosphating agent . It is particularly effective in facilitating reactions such as the Beckmann rearrangement of ketoximes, which can be conducted under mild conditions to yield amides . The mechanism of action involves the highly electrophilic phosphorus center attacking nucleophiles, leading to the replacement of chloride atoms and the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. As a liquid, it should be stored in a cool, dark place, and may be recommended for storage under inert gas due to its moisture-sensitive nature . This compound is classified as corrosive and requires careful handling. It causes severe skin burns and eye damage . Researchers must use appropriate personal protective equipment, including gloves, eye protection, and faceshields . 3,4-Dichloro-phenyl dichlorophosphate is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H3Cl4O2P

Molecular Weight

279.9 g/mol

IUPAC Name

1,2-dichloro-4-dichlorophosphoryloxybenzene

InChI

InChI=1S/C6H3Cl4O2P/c7-5-2-1-4(3-6(5)8)12-13(9,10)11/h1-3H

InChI Key

ZLXWFBKVVKYASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OP(=O)(Cl)Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 3,4-Dichloro-phenyl dichlorophosphate in Common Lab Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a detailed exploration of the solubility and stability of 3,4-Dichloro-phenyl dichlorophosphate, a compound of interest in various synthetic applications. Due to the limited availability of specific experimental data for this exact molecule, this paper will draw upon established principles of organophosphate chemistry, using the closely related phenyl dichlorophosphate as a proxy where relevant, to provide a predictive and practical framework for laboratory work.

Introduction to 3,4-Dichloro-phenyl dichlorophosphate

3,4-Dichloro-phenyl dichlorophosphate is an organophosphorus compound characterized by a dichlorophosphate group attached to a 3,4-dichlorinated phenyl ring. Its structure suggests a high degree of reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in phosphorylation reactions.[1][2] The presence of the dichloro-substituted phenyl ring and the reactive dichlorophosphate moiety dictates its solubility and stability, which are critical parameters for its storage, handling, and use in chemical reactions.

Solubility Profile

The principle of "like dissolves like" is a foundational concept in predicting the solubility of a compound in various solvents.[3] The polarity of both the solute and the solvent determines the extent to which the former can dissolve in the latter.

Predicted Solubility in Common Laboratory Solvents

Based on its chemical structure, 3,4-Dichloro-phenyl dichlorophosphate is expected to be a polar molecule. The dichlorophosphate group is highly polar, while the dichlorophenyl ring contributes some nonpolar character. This dual nature suggests a nuanced solubility profile.

Table 1: Predicted Solubility of 3,4-Dichloro-phenyl dichlorophosphate

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar dichlorophosphate group without reacting with it.
Nonpolar Hexane, Toluene, Diethyl etherModerate to LowThe dichlorophenyl ring may allow for some interaction with nonpolar solvents, but the highly polar head group will limit overall solubility.
Polar Protic Water, Methanol, EthanolReactiveThe compound is expected to react with protic solvents, particularly water, leading to hydrolysis. This is a common characteristic of dichlorophosphates.[4]
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of chlorine atoms in both the solute and the solvent suggests favorable interactions, leading to good solubility. Phenyl dichlorophosphate is known to be soluble in chloroform.[5]
Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of 3,4-Dichloro-phenyl dichlorophosphate in a given solvent at a specific temperature.

Materials:

  • 3,4-Dichloro-phenyl dichlorophosphate

  • Selected anhydrous solvents

  • Glass vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3,4-Dichloro-phenyl dichlorophosphate to a pre-weighed glass vial.

    • Add a known volume of the chosen solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[3]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • For a more complete separation, centrifuge the vial at a moderate speed.[3]

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3]

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 result result analysis2->result Solubility Data

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Stability Profile

The stability of 3,4-Dichloro-phenyl dichlorophosphate is influenced by several factors, including its molecular structure and environmental conditions such as temperature, light, and the presence of nucleophiles like water.[6]

Hydrolytic Stability

Organophosphorus compounds containing P-Cl bonds are highly susceptible to hydrolysis.[4] The phosphorus atom is electrophilic and readily attacked by water, leading to the displacement of the chloride ions.

The hydrolysis of 3,4-Dichloro-phenyl dichlorophosphate is expected to proceed in a stepwise manner, first forming the corresponding phosphorodichloridate and ultimately the phosphoric acid derivative. The rate of hydrolysis is likely to be pH-dependent.[7]

Key considerations for hydrolytic stability:

  • Moisture Sensitivity: The compound should be handled and stored under anhydrous conditions to prevent degradation.[4] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Solvent Choice: The use of protic solvents should be avoided unless the reaction of the solvent with the compound is intended.

Thermal Stability

Aryl phosphates generally exhibit higher thermal stability compared to their alkyl counterparts.[8][9] However, at elevated temperatures, thermal decomposition can occur. The primary degradation pathway for organophosphorus esters upon heating is often the elimination of a phosphorus acid.[8][10]

Factors influencing thermal stability:

  • Temperature: Higher temperatures will accelerate the rate of decomposition.[6]

  • Oxygenation Level: As a phosphate ester with a high level of oxygenation at the phosphorus atom, it is expected to undergo decomposition to generate a phosphorus acid, which can then promote further reactions.[8][9]

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of organophosphorus compounds.[11] The energy from the light can lead to the cleavage of chemical bonds, such as the P-O-C bond, resulting in the formation of various degradation products.[11]

To mitigate photodegradation:

  • Store the compound in amber-colored vials or in the dark to protect it from light exposure.[12]

Experimental Assessment of Stability

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and to predict its shelf-life under normal storage conditions.[12][13]

Experimental Protocol: Accelerated Stability Study

Objective: To evaluate the stability of 3,4-Dichloro-phenyl dichlorophosphate under accelerated conditions of temperature and humidity.

Materials:

  • 3,4-Dichloro-phenyl dichlorophosphate

  • Stability chambers with controlled temperature and humidity

  • Appropriate containers (e.g., amber glass vials)

  • HPLC system with a stability-indicating method

Procedure:

  • Sample Preparation:

    • Place a known amount of the compound into several amber glass vials.

    • Seal the vials appropriately.

  • Exposure to Stress Conditions:

    • Place the vials in stability chambers set to accelerated conditions (e.g., 40 °C / 75% RH, as per ICH guidelines for pharmaceuticals).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

    • Prepare a solution of the sample in a suitable anhydrous solvent.

    • Analyze the solution using a validated stability-indicating HPLC method. This method should be capable of separating the intact compound from its degradation products.

  • Data Analysis:

    • Quantify the amount of the intact compound remaining at each time point.

    • Identify and, if possible, quantify any major degradation products.

    • Plot the concentration of the compound against time to determine the degradation kinetics.

G cluster_setup Setup cluster_testing Time-Point Testing cluster_analysis Analysis cluster_data Data Interpretation setup1 Prepare samples in amber vials setup2 Place in stability chamber (e.g., 40°C/75% RH) setup1->setup2 t0 Time 0 setup2->t0 t1 Time 1 analysis1 Dissolve sample t0->analysis1 tn Time n analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 data1 Quantify parent compound analysis2->data1 data3 Determine degradation rate data1->data3 data2 Identify degradants data2->data3 result result data3->result Stability Profile

Caption: Workflow for an accelerated stability study.

Conclusion

References

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022, November 15). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - OUCI. (n.d.). Retrieved from [Link]

  • Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed. (2007, February 15). Retrieved from [Link]

  • Understanding Chemical Stability – Principles and Testing Methods - SoapMaker's Journal. (2024, October 2). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022, November 11). Retrieved from [Link]

  • Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method - MDPI. (2025, August 28). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation | Chemical and Materials Sciences - Developments and Innovations Vol. 3. (2024, June 14). Retrieved from [Link]

  • Photodegradation of the organophosphorus insecticide 'Phorate'. (n.d.). Retrieved from [Link]'

  • Study on Photocatalytic Degradation of Organophosphorus Pesticides - AIP Publishing. (n.d.). Retrieved from [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Degradation of organophosphorus compounds by X-ray irradiation - UNG. (n.d.). Retrieved from [Link]

  • Chemical Stability Assessment → Term - ESG → Sustainability Directory. (2025, December 2). Retrieved from [Link]

  • Thermal Oxidative Degradation Studies of Phosphate Esters - PubMed. (n.d.). Retrieved from [Link]

  • Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. (2015, April 15). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. (2024, December 11). Retrieved from [Link]

  • Product Stability Testing: Techniques And Applications - Blogs - News. (2024, October 21). Retrieved from [Link]

  • How to determine chemical stability of a pharmaceutical formulation/product - ResearchGate. (2016, May 17). Retrieved from [Link]

  • Phenyl Dichlorophosphate - A Versatile Reagent - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide - Adishank Chemicals. (2025, December 2). Retrieved from [Link]

  • Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Thermochemical Properties and Decomposition of 3,4-Dichloro-phenyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and decomposition behavior of 3,4-dichloro-phenyl dichlorophosphate. As an organophosphorus compound, its stability and degradation pathways are of significant interest in various scientific and industrial applications, including as a potential intermediate in the synthesis of agrochemicals and pharmaceuticals. This document synthesizes available data on related compounds to build a predictive understanding of its thermal characteristics, decomposition mechanisms, and associated hazards. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide researchers in the empirical study of this and similar molecules.

Introduction

3,4-Dichloro-phenyl dichlorophosphate is an organophosphorus compound featuring a dichlorinated phenyl group attached to a dichlorophosphate functional group. Organophosphorus esters are a broad class of compounds with diverse applications, ranging from pesticides and flame retardants to intermediates in pharmaceutical synthesis[1]. The presence of chlorine atoms on both the phenyl ring and the phosphate group suggests a high degree of reactivity and specific thermal decomposition characteristics.

Understanding the thermochemical properties of such a molecule is paramount for its safe handling, storage, and application. Thermal decomposition can lead to the formation of hazardous byproducts, and a thorough understanding of these processes is crucial for risk assessment and mitigation. This guide will delve into the predicted physicochemical properties, a plausible decomposition pathway based on established chemical principles for analogous compounds, and the potential hazards associated with its degradation products.

Physicochemical and Thermochemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₆H₃Cl₄O₂P
Molecular Weight 299.87 g/mol
Appearance Likely a colorless to pale yellow liquidAnalogy with phenyl dichlorophosphate and 4-chlorophenyl dichlorophosphate[2][3]
Boiling Point Expected to be > 141-143 °C / 11 mmHgHigher than 4-chlorophenyl dichlorophosphate due to increased molecular weight[1]
Density Expected to be > 1.508 g/cm³Higher than 4-chlorophenyl dichlorophosphate[1]
Solubility Expected to be reactive with water (hydrolysis)General reactivity of dichlorophosphates[4]
Decomposition Temperature Not experimentally determined. TGA/DSC analysis is required.

Experimental Protocols for Thermal Analysis

To empirically determine the thermochemical properties and decomposition profile of 3,4-dichloro-phenyl dichlorophosphate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual char.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,4-dichloro-phenyl dichlorophosphate into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss (%) versus temperature. The first derivative of this curve (DTG) will show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 3,4-dichloro-phenyl dichlorophosphate into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition event observed in TGA (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic and exothermic peaks correspond to thermal events.

G cluster_0 Thermal Analysis Workflow start Start: Sample Preparation tga Thermogravimetric Analysis (TGA) (Inert Atmosphere, 10°C/min) start->tga dsc Differential Scanning Calorimetry (DSC) (Inert Atmosphere, 10°C/min) start->dsc data_analysis Data Analysis: - Onset of Decomposition - Peak Decomposition Temp - Mass Loss (%) - Enthalpy of Decomposition tga->data_analysis dsc->data_analysis report Report Thermochemical Properties data_analysis->report

Caption: Experimental workflow for the thermal analysis of 3,4-dichloro-phenyl dichlorophosphate.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence for 3,4-dichloro-phenyl dichlorophosphate, a plausible decomposition pathway can be proposed based on the known chemistry of organophosphorus compounds[5]. The primary decomposition route for aryl dichlorophosphates in an inert atmosphere is likely to involve the cleavage of the P-O-Ar bond and subsequent reactions.

Step 1: Initial P-O Bond Cleavage

The initial step is likely the homolytic or heterolytic cleavage of the phosphorus-oxygen bond connecting the dichlorophosphate group to the dichlorophenyl ring. This would result in the formation of a dichlorophenoxy radical or anion and a dichlorophosphoryl radical or cation.

Step 2: Formation of Phosphoryl Chloride and Chlorinated Phenols

The highly reactive intermediates would then undergo further reactions. The dichlorophosphoryl moiety is likely to abstract chlorine atoms, potentially leading to the formation of phosphoryl chloride (POCl₃). The dichlorophenoxy species could abstract hydrogen to form 3,4-dichlorophenol.

Step 3: Secondary Decomposition and Char Formation

At higher temperatures, the primary decomposition products, such as 3,4-dichlorophenol, will undergo further degradation. This can involve dechlorination, dehydroxylation, and polymerization, leading to the formation of a complex mixture of chlorinated aromatic compounds and a carbonaceous char residue[6].

G A 3,4-Dichloro-phenyl dichlorophosphate B Heat (Δ) A->B Initiation C Initial Decomposition B->C D 3,4-Dichlorophenoxy Radical/Anion + Dichlorophosphoryl Radical/Cation C->D P-O Bond Cleavage E Secondary Reactions D->E F 3,4-Dichlorophenol E->F G Phosphoryl Chloride (POCl₃) E->G H Higher Temperatures F->H G->H I Further Degradation H->I J Chlorinated Aromatics I->J K Char Residue I->K

Caption: Proposed thermal decomposition pathway for 3,4-dichloro-phenyl dichlorophosphate.

Hazards of Decomposition Products

The thermal decomposition of 3,4-dichloro-phenyl dichlorophosphate can release a variety of hazardous substances. A thorough understanding of these products is essential for implementing appropriate safety measures.

  • 3,4-Dichlorophenol: This compound is known to be harmful if swallowed and causes skin and eye irritation[7].

  • Phosphoryl Chloride (POCl₃): This is a highly corrosive substance that reacts violently with water to produce phosphoric acid and hydrochloric acid fumes. It can cause severe burns to the skin, eyes, and respiratory tract[2].

  • Hydrogen Chloride (HCl): In the presence of any moisture, the decomposition of chlorinated organic compounds can lead to the formation of hydrogen chloride gas, which is highly corrosive and an irritant to the respiratory system[6].

  • Chlorinated Aromatic Compounds: The secondary decomposition at higher temperatures can potentially generate a range of chlorinated aromatic compounds, including polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), which are highly toxic and persistent environmental pollutants. However, the formation of these compounds would depend on the specific conditions of decomposition, particularly the presence of oxygen.

Hydrolysis

In addition to thermal decomposition, 3,4-dichloro-phenyl dichlorophosphate is expected to be susceptible to hydrolysis. The P-Cl bonds are highly reactive towards water, leading to the formation of the corresponding phosphoric acid derivative and hydrochloric acid. The P-O-Ar bond can also be hydrolyzed, although typically at a slower rate than the P-Cl bonds. The hydrolysis of similar organophosphorus dichlorophenyl esters has been studied and is known to be a significant degradation pathway[5].

The primary products of complete hydrolysis would be 3,4-dichlorophenol and phosphoric acid. The initial, rapid hydrolysis of the P-Cl bonds would generate hydrochloric acid, making the reaction mixture highly acidic and corrosive.

Conclusion

While specific experimental data on the thermochemical properties and decomposition of 3,4-dichloro-phenyl dichlorophosphate is limited, a robust understanding can be formulated based on the well-established chemistry of analogous organophosphorus compounds. The primary thermal decomposition pathway is likely to involve the initial cleavage of the P-O-Ar bond, leading to the formation of hazardous products such as 3,4-dichlorophenol and phosphoryl chloride. Further degradation at higher temperatures can produce a complex mixture of chlorinated organic compounds and a char residue. Hydrolysis is also a significant degradation pathway.

For any application involving this compound, it is strongly recommended that experimental thermal analysis using TGA and DSC be conducted to determine its precise decomposition profile and thermal stability. This will enable the implementation of appropriate safety protocols and engineering controls to mitigate the risks associated with its handling and potential decomposition.

References

  • Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press.
  • Levchik, S. V., & Weil, E. D. (2004). A review of the recent literature on the thermal decomposition and combustion of flame-retarded polymers. Polymers for Advanced Technologies, 15(12), 691-713.
  • Reiner, E., Johnson, M. K., & Jokanović, M. (1993). Hydrolysis of some organophosphorus dichlorophenyl esters by hen brain homogenates and rabbit serum compared with hydrolysis of paraoxon. Chemico-Biological Interactions, 87(1-3), 127-131.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons.
  • CPAChem. (2024, January 12). Safety data sheet: 3,4-Dichlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chlorophenyl dichlorophosphate (CAS 772-79-2). Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(10), 2036-2047.
  • Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

  • Ho, T. L., & Olah, G. A. (1976). Phenyl dichlorophosphate as a versatile reagent. Angewandte Chemie International Edition in English, 15(12), 774-775.
  • PubChem. (n.d.). 3,4-Dichlorophenyl methyl methylamidophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, April 25). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Retrieved from [Link]

  • ResearchGate. (2019, October 3). (PDF) Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. Retrieved from [Link]

  • MDPI. (2022, February 3). Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Stearamide, m-hydroxyphenol (CAS 103-99-1). Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). ATcT Thermochemical Values ver. 1.202. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

  • University of Hertfordshire. (2025, August 3). 3,4-dichlorophenyl urea. AERU. Retrieved from [Link]

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Methodological & Application

Phosphorylation of Alcohols using 3,4-Dichlorophenyl Dichlorophosphate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the phosphorylation of alcohols utilizing 3,4-dichlorophenyl dichlorophosphate. This protocol is designed to be a robust resource, offering not only a step-by-step methodology but also insights into the underlying chemical principles, safety considerations, and troubleshooting strategies.

Introduction: The Significance of Phosphorylation and the Utility of 3,4-Dichlorophenyl Dichlorophosphate

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental transformation in both biological systems and synthetic chemistry.[1][2][3] In drug development, the introduction of a phosphate moiety can enhance the solubility, bioavailability, and targeting of therapeutic agents.[4] While various phosphorylating agents exist, 3,4-dichlorophenyl dichlorophosphate offers distinct advantages in certain synthetic contexts. The electron-withdrawing nature of the dichlorophenyl group can modulate the reactivity of the phosphorus center, potentially offering greater selectivity and milder reaction conditions compared to more aggressive reagents like phosphorus oxychloride.[1][5]

Reaction Mechanism and Workflow

The phosphorylation of an alcohol with 3,4-dichlorophenyl dichlorophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center. The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. A subsequent hydrolysis or a second nucleophilic attack by another alcohol molecule can occur, leading to the formation of the desired phosphate ester. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Purification Alcohol Alcohol (Substrate) Mixing Mixing at 0 °C to RT Alcohol->Mixing Dichlorophosphate 3,4-Dichlorophenyl dichlorophosphate Dichlorophosphate->Mixing Base Base (e.g., Pyridine, Triethylamine) Base->Mixing Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mixing Monitoring TLC or LC-MS Monitoring Mixing->Monitoring Quenching Quenching (e.g., Water, sat. NH4Cl) Monitoring->Quenching Upon Completion Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying (e.g., Na2SO4, MgSO4) Washing->Drying Purification Column Chromatography Drying->Purification FinalProduct Purified Phosphate Ester Purification->FinalProduct

Caption: A generalized workflow for the phosphorylation of alcohols using 3,4-dichlorophenyl dichlorophosphate.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Alcohol (Substrate)Anhydrous---Ensure dryness to prevent side reactions.
3,4-Dichlorophenyl dichlorophosphate≥97%Major Chemical SuppliersHandle with extreme care in a fume hood.[6][7]
Anhydrous Pyridine or TriethylamineReagentMajor Chemical SuppliersFreshly distill over CaH₂ if necessary.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousMajor Chemical SuppliersUse from a solvent purification system or a freshly opened bottle.
Saturated aqueous sodium bicarbonate (NaHCO₃) solution------
Brine (saturated aqueous NaCl solution)------
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)------
Silica gel for column chromatography------
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)HPLC grade---

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).

    • Dissolve the alcohol in a minimal amount of anhydrous solvent (e.g., DCM or THF).

    • Add the base (e.g., pyridine or triethylamine, 1.1 - 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Phosphorylating Agent:

    • Slowly add 3,4-dichlorophenyl dichlorophosphate (1.0 - 1.2 eq) to the stirred solution via syringe. The addition should be dropwise to control any exotherm.

    • A precipitate (pyridinium or triethylammonium hydrochloride) may form upon addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. For less reactive alcohols, gentle heating (e.g., 40-50 °C) may be required.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Pour the mixture into a separatory funnel and dilute with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if pyridine was used) or water (if triethylamine was used)

      • Saturated aqueous NaHCO₃ solution

      • Brine

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Safety Precautions

Hazard Identification and Handling:

  • 3,4-Dichlorophenyl dichlorophosphate: This reagent is corrosive and toxic.[6][7] It causes severe skin burns and eye damage and may cause respiratory irritation.[6] It is also moisture-sensitive and reacts violently with water.[7] Always handle this chemical in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

  • 3,4-Dichlorophenol: This is a potential hydrolysis byproduct and is harmful if swallowed, and causes skin and eye irritation.[9][10]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They can cause irritation to the skin, eyes, and respiratory tract.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive alcoholFor sterically hindered or electron-deficient alcohols, consider increasing the reaction temperature or using a more forcing base like DBU.
Impure reagentsEnsure all reagents are anhydrous. Water will react with the dichlorophosphate.
Formation of Multiple Products Over-reaction or side reactionsUse a milder base or lower the reaction temperature. Carefully control the stoichiometry of the dichlorophosphate.
Hydrolysis of the productEnsure the workup is performed promptly and under non-hydrolytic conditions where possible.
Difficult Purification Co-eluting impuritiesTry a different solvent system for chromatography or consider an alternative purification method like preparative HPLC.
Residual starting materialIf the reaction did not go to completion, consider re-subjecting the recovered starting material to the reaction conditions.

Mechanism of Phosphorylation

Caption: Simplified mechanism of alcohol phosphorylation with a dichlorophosphate.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515–2518. [Link]

  • ChemRxiv. (2022). Direct and Affordable Alcohol Phosphorylation through Ambient Electrochemical Oxidation of Phosphorous Acid. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Georganics. (2023). Ethyl dichlorophosphate – preparation and application. Retrieved from [Link]

  • Google Patents. (1981). Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720.
  • Google Patents. (2002). Process for purification of phosphate esters - WO2002062808A1.
  • Google Patents. (2008). Method for Purifying Phosphate Esters - CN101307072A.
  • Lanxess. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenyl isocyanate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

  • YouTube. (2019). 22.06 Phosphorylation: Nomenclature and Mechanisms. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Phosphoramidates using 3,4-Dichloro-phenyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

3,4-Dichloro-phenyl dichlorophosphate is a highly reactive organophosphorus reagent pivotal in the synthesis of various high-value chemical entities, including flame retardants, plasticizers, and agrochemical intermediates.[1] In the realms of pharmaceutical and drug development, its primary utility lies in its function as a potent phosphorylating agent, enabling the precise introduction of a phosphate monoester moiety onto nucleophiles. This application note provides a comprehensive, step-by-step guide for researchers setting up a reaction with 3,4-dichloro-phenyl dichlorophosphate, focusing on the synthesis of a phosphoramidate, a common structural motif in medicinal chemistry and prodrug design.[2][3][4] The protocol herein emphasizes safety, mechanistic understanding, and procedural detail to ensure a successful and reproducible experimental outcome.

Reagent Overview and Mechanism of Action

2.1 Chemical Properties

3,4-Dichloro-phenyl dichlorophosphate is a substituted aryl dichlorophosphate. The phosphorus center is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the dichlorophenoxy group. This high reactivity makes it an excellent phosphorylating agent but also necessitates careful handling due to its sensitivity to moisture.

PropertyValue
Molecular Formula C₆H₃Cl₄O₂P
Molecular Weight 279.87 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Reacts violently with water and nucleophiles

2.2 Mechanism of Phosphoramidate Formation

The synthesis of a phosphoramidate from 3,4-dichloro-phenyl dichlorophosphate proceeds via a nucleophilic substitution reaction. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which acts as a scavenger for the hydrogen chloride (HCl) gas evolved during the reaction.

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus center of the dichlorophosphate.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, pentacoordinate phosphorus intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion as the leaving group.

  • Deprotonation: The amine-based scavenger (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the free base.

This process can be repeated if a diamidophosphate is desired, or controlled stoichiometrically to yield the mono-substituted phosphoramidochloridate.

Phosphoramidate Formation Mechanism reactant1 3,4-Dichlorophenyl dichlorophosphate intermediate Pentacoordinate Intermediate reactant1->intermediate Nucleophilic Attack reactant2 + R-NH₂ (Amine) reactant2->intermediate base + Et₃N (Base) product2 + Et₃N·HCl base->product2 product1 Phosphoramidochloridate Intermediate intermediate->product1 - Cl⁻ product3 Phosphorodiamidate product1->product3 Second Nucleophilic Attack reactant3 + R-NH₂ reactant3->product3

Caption: General mechanism for phosphoramidate synthesis.

Critical Safety and Handling Procedures

Organophosphorus compounds like 3,4-dichloro-phenyl dichlorophosphate are hazardous and must be handled with extreme caution.

3.1 Hazard Summary

  • Corrosive: Causes severe skin burns and eye damage.[5][6]

  • Reacts Violently with Water: Contact with moisture liberates toxic hydrogen chloride gas and generates heat.[7][8] The reagent is moisture-sensitive and should be stored under an inert atmosphere.[6][8]

  • Toxicity: Harmful if swallowed or inhaled. May cause respiratory irritation.[5]

3.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

3.3 Storage and Stability

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][9]

  • The container must be kept tightly closed, preferably under a blanket of inert gas like nitrogen or argon.[8]

  • Store in a designated corrosives area.[6]

3.4 Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water or milk if the person is conscious. Seek immediate medical attention.[6][7]

Experimental Protocol: Synthesis of a Phosphoramidate

This protocol details the synthesis of N-benzyl-P-(3,4-dichlorophenyl)phosphonamidic chloride as an illustrative example.

4.1 Materials and Equipment

  • Reagents:

    • 3,4-Dichloro-phenyl dichlorophosphate

    • Benzylamine

    • Triethylamine (Et₃N), freshly distilled

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Two-neck round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Schlenk line or manifold for inert gas (Argon or Nitrogen)

    • Ice bath

    • Addition funnel, oven-dried

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

4.2 Reagent Quantities (Example Scale)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3,4-Dichloro-phenyl dichlorophosphate279.872.80 g10.01.0
Benzylamine107.151.07 g10.01.0
Triethylamine101.191.52 g (2.1 mL)15.01.5
Anhydrous DCM-50 mL--

4.3 Step-by-Step Reaction Procedure

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove any trace moisture and allowed to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the two-neck round-bottom flask with a magnetic stir bar, a septum, and an inert gas inlet. Purge the flask with nitrogen or argon for several minutes.

  • Reagent Addition:

    • Using a syringe, add 50 mL of anhydrous DCM to the flask.

    • Carefully add 3,4-dichloro-phenyl dichlorophosphate (2.80 g, 10.0 mmol) to the solvent via syringe.

    • Add triethylamine (2.1 mL, 15.0 mmol) to the reaction mixture.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Substrate Addition:

    • In a separate dry vial, dissolve benzylamine (1.07 g, 10.0 mmol) in 10 mL of anhydrous DCM.

    • Draw this solution into a syringe and add it dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 20 mL of deionized water.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to yield the pure phosphoramidate product.

Experimental Workflow A 1. Assemble Dry Glassware under Inert Gas B 2. Add Anhydrous DCM, Dichlorophosphate, & Et₃N A->B C 3. Cool to 0 °C B->C D 4. Add Amine Solution Dropwise C->D E 5. Stir & Monitor Reaction (TLC) D->E F 6. Quench Reaction with Water E->F Reaction Complete G 7. Aqueous Workup (NaHCO₃, Brine) F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive amine (protonated), wet solvent/reagents.Ensure the amine is a free base. Use freshly distilled, anhydrous solvents. Ensure all glassware is perfectly dry.
Formation of Multiple Products Reaction too warm, fast addition of amine, incorrect stoichiometry.Maintain the reaction temperature at 0 °C during addition. Add the amine slowly. Re-verify stoichiometry of all reagents.
Low Yield after Work-up Product is water-soluble, hydrolysis of product.Perform back-extraction of the aqueous layers with the organic solvent. Minimize contact time with aqueous solutions during work-up.

References

  • Vertex AI Search. (2024). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry.
  • Reddy, P., et al. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC.
  • Vertex AI Search. (2025). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Danaher Life Sciences. (n.d.). Oligonucleotide Synthesis | Phosphoramidite Method.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Mehellou, Y., et al. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC.
  • Perigaud, C., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews.
  • D'Anna, F., et al. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[2][10][]dioxaphosphepine-6-oxide. Available at:

  • Chem-Impex. (n.d.). Phenyl dichlorophosphate.
  • ResearchGate. (n.d.). Strategies for the synthesis of phosphoramidates.
  • Vertex AI Search. (2025). Organophosphorus Chemistry: Mechanisms and Biomedical Applications.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenyl phosphorodichloridate.
  • Vertex AI Search. (n.d.). Storage and management of chemical reagents.
  • StressMarq Biosciences Inc. (2015). Proper Reagent Storage and Handling.
  • BenchChem. (2025). An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate.
  • Adishank Chemicals. (2025). Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Dichlorophenylphosphine.
  • Scribd. (n.d.). Organophosphorus Reagents | PDF.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II.
  • QuickCompany. (n.d.). Process For The Preparation Of 3,4 Dichlorodiphenyl Ether.
  • Vertex AI Search. (n.d.). 3,4-Dichlorophenyl Isocyanate: A Key Intermediate for Pesticides and Pharmaceuticals.
  • Lanxess. (n.d.). 3,4-Dichlorophenyl isocyanate.
  • Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
  • Patsnap. (2015). Method for continuously preparing 3,4-dichlorophenyl isocyanate.
  • Acros Organics. (2025). 4-Chlorophenyl phosphorodichloridate - SAFETY DATA SHEET.

Sources

Application Notes and Protocols: Utilizing 3,4-Dichlorophenyl Dichlorophosphate for the Conversion of Carboxylic Acids to Acyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other acyl derivatives.[1][2][3] The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in synthetic chemistry.[4] While several reagents, such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₅), are commonly employed for this purpose, each presents its own set of advantages and disadvantages regarding safety, byproducts, and substrate scope.[5][6][7][8][9] This document provides a detailed guide on the application of 3,4-dichlorophenyl dichlorophosphate as an effective reagent for this conversion, offering insights into its mechanism, practical protocols, and safety considerations.

The use of dichlorophosphate reagents, in general, proceeds through the formation of a mixed carboxylic-dichlorophosphoric anhydride. This highly reactive intermediate is then susceptible to nucleophilic attack by a chloride ion to yield the desired acyl chloride.[10] The 3,4-dichlorophenyl group in the reagent offers specific properties that can be advantageous in certain synthetic contexts.

Mechanistic Overview

The conversion of a carboxylic acid to an acyl chloride using a dichlorophosphate reagent, such as 3,4-dichlorophenyl dichlorophosphate, is believed to proceed through a reactive mixed anhydride intermediate. The general mechanism is outlined below:

  • Activation of the Carboxylic Acid: The carboxylic acid acts as a nucleophile, attacking the phosphorus center of the dichlorophosphate. This initial step is often facilitated by a non-nucleophilic base, such as triethylamine, which deprotonates the carboxylic acid, enhancing its nucleophilicity.

  • Formation of the Mixed Anhydride: Following the nucleophilic attack, a chloride ion is displaced from the phosphorus center, leading to the formation of a mixed carboxylic-dichlorophosphoric anhydride. This intermediate is highly activated towards nucleophilic acyl substitution.[10]

  • Nucleophilic Attack by Chloride: A chloride ion, either from the displaced chloride or from an added salt, then attacks the electrophilic carbonyl carbon of the mixed anhydride.

  • Formation of Acyl Chloride and Byproduct: The tetrahedral intermediate collapses, resulting in the formation of the acyl chloride and the 3,4-dichlorophenyl phosphate byproduct.

The high reactivity of the mixed anhydride intermediate allows the reaction to proceed under mild conditions.[10]

Visualizing the Reaction Mechanism

Acyl Chloride Formation Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., Et3N) DCPP 3,4-Dichlorophenyl dichlorophosphate MixedAnhydride Mixed Carboxylic- Dichlorophosphoric Anhydride Carboxylate->MixedAnhydride + DCPP - Cl⁻ AcylChloride Acyl Chloride (R-COCl) MixedAnhydride->AcylChloride + Cl⁻ Byproduct 3,4-Dichlorophenyl phosphate byproduct MixedAnhydride->Byproduct forms Chloride Chloride Ion (Cl⁻)

Caption: General mechanism for acyl chloride synthesis.

Advantages of Using 3,4-Dichlorophenyl Dichlorophosphate

While classic reagents like thionyl chloride and oxalyl chloride are effective, they produce gaseous byproducts (SO₂/HCl and CO/CO₂/HCl respectively) which, although easily removed, are corrosive and toxic.[5][9] Phosphorus-based reagents like PCl₃ and PCl₅ can also be used but may require more stringent purification to remove phosphorus-containing byproducts.[5][11]

The use of 3,4-dichlorophenyl dichlorophosphate offers potential advantages:

  • Solid Reagent: Unlike some liquid chlorinating agents, this reagent can be easier to handle and dispense accurately.

  • Milder Reaction Conditions: The reaction can often be carried out under milder conditions compared to those requiring high temperatures.

  • Alternative Byproduct Profile: The solid phosphate byproduct can, in some cases, be more easily separated from the desired acyl chloride, particularly if the product is volatile and can be distilled directly from the reaction mixture.

Experimental Protocol

This protocol provides a general procedure for the conversion of a generic carboxylic acid to its corresponding acyl chloride using 3,4-dichlorophenyl dichlorophosphate. Optimization may be required for specific substrates.

Materials and Reagents
ReagentPuritySupplierNotes
Carboxylic Acid≥98%VariousEnsure it is dry.
3,4-Dichlorophenyl dichlorophosphate≥97%VariousStore under inert gas, moisture-sensitive.
Triethylamine (Et₃N)≥99%VariousFreshly distilled over CaH₂.
Anhydrous Dichloromethane (DCM)≥99.8%VariousFrom a solvent purification system.
Anhydrous Diethyl Ether≥99.7%Various
Equipment
  • Round-bottom flask, two-necked

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) manifold

  • Condenser

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Experimental Workflow Diagram

Experimental Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Step1 1. Dissolve Carboxylic Acid and Triethylamine in DCM Start->Step1 Step2 2. Cool the reaction mixture to 0°C Step1->Step2 Step3 3. Add 3,4-Dichlorophenyl dichlorophosphate solution dropwise Step2->Step3 Step4 4. Stir at room temperature (Monitor by TLC/IR) Step3->Step4 Step5 5. Filter off triethylammonium chloride precipitate Step4->Step5 Step6 6. Concentrate the filtrate under reduced pressure Step5->Step6 Step7 7. Purify the crude acyl chloride (e.g., distillation) Step6->Step7 End End: Characterize and Store the Acyl Chloride Step7->End

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation:

    • In the round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

    • In the dropping funnel, prepare a solution of 3,4-dichlorophenyl dichlorophosphate (1.05 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Cool the carboxylic acid solution to 0 °C using an ice bath.

    • Add the solution of 3,4-dichlorophenyl dichlorophosphate dropwise from the dropping funnel to the stirred carboxylic acid solution over a period of 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature and monitor the reaction progress by an appropriate method (e.g., TLC, IR spectroscopy looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated triethylammonium hydrochloride.

    • Wash the precipitate with a small amount of anhydrous DCM.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The crude acyl chloride can then be purified. For volatile acyl chlorides, fractional distillation is often the most effective method.[5][7] For less volatile products, other purification techniques such as crystallization or chromatography on silica gel (with caution, as acyl chlorides can be reactive on silica) may be employed.

Safety and Handling

3,4-Dichlorophenyl dichlorophosphate is a corrosive and moisture-sensitive compound.[12][13][14] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[13] Handle in an inert atmosphere to prevent decomposition due to moisture.[13]

  • Spills: In case of a spill, absorb the material with an inert, dry substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14]

  • Disposal: Dispose of the reagent and any waste in accordance with local, state, and federal regulations.

The resulting acyl chlorides are also reactive and should be handled with care. They are often lachrymatory and corrosive.

Conclusion

The use of 3,4-dichlorophenyl dichlorophosphate provides a valuable alternative for the conversion of carboxylic acids to acyl chlorides. The methodology is straightforward, proceeds under mild conditions, and offers a different byproduct profile compared to more traditional chlorinating agents. As with any chemical transformation, careful optimization and adherence to safety protocols are essential for successful and safe execution.

References

  • Effenberger, F., König, G., & Klenk, H. (1978). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 17(9), 695-696.
  • MilliporeSigma. (2025, April 28).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025, September 16).
  • CPAChem. (2024, January 12).
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Retrieved from [Link]

  • Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5).
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. (n.d.). Sparkl. Retrieved from [Link]

  • Acids to Acyl Chlorides, Part 3. (2021, August 20). YouTube. Retrieved from [Link]

  • Acyl chlorides – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Unlocking Reactivity: The Fascinating Formation of Acyl Chlorides. (2026, February 17). Oreate AI Blog. Retrieved from [Link]

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Troubleshooting & Optimization

Identifying and minimizing side products in 3,4-Dichloro-phenyl dichlorophosphate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals tasked with optimizing complex phosphorylation reactions—specifically those utilizing 3,4-Dichlorophenyl dichlorophosphate (also known as 3,4-dichlorophenyl phosphorodichloridate).

Due to the highly electrophilic nature of this reagent, it is a powerful building block in the synthesis of phosphate diesters, triesters, and phosphoramidate prodrugs (ProTides)[1][2]. However, this same reactivity makes it exceptionally prone to side product formation. This guide translates the underlying physical organic chemistry into field-proven, actionable troubleshooting logic.

I. Chemical Kinetics & Causality

Understanding the causality behind your reaction's failure is the first step to resolving it.

Standard phenyl phosphorodichloridate relies on a stepwise bimolecular nucleophilic substitution (


) pathway[3]. The sequential displacement of its two chloride leaving groups enables the generation of mixed, unsymmetrical phosphate derivatives[4]. However, the inclusion of the 3,4-dichloro  modification fundamentally shifts the reaction kinetics.

These halogen substituents act as strong electron-withdrawing groups (EWGs). By pulling electron density away from the aromatic ring, they significantly increase the partial positive charge on the central phosphorus atom. While this accelerates the initial coupling phase with a nucleophile (such as an amino acid ester), it simultaneously lowers the activation energy for undesired secondary reactions—such as double-displacements, rapid hydrolysis by trace moisture, and intermolecular condensations[5].

II. Mechanistic Divergence

The diagram below maps the reaction continuum, illustrating the causality behind how the highly reactive intermediate diverges into specific side products.

Mechanistic divergence from 3,4-Dichlorophenyl Dichlorophosphate to target and side products.

III. Troubleshooting Guide & FAQs

Q1: Why am I seeing a dominant


 NMR signal around 


12 ppm instead of my desired phosphoramidate ProTide?
A: A signal emerging around 12 ppm is characteristic of phosphorodiamidates (symmetrical diamidates) [5]. Because the 3,4-dichloro moiety makes the intermediate phosphorochloridate hyper-reactive, any excess amino acid ester or localized temperature spike will cause the intermediate to undergo a second

displacement. Fix: Ensure strict 1:1 stoichiometry during the first coupling step. Implement a dropwise addition of the amine using a syringe pump at

to prevent localized concentration gradients.

Q2: My overall yield is severely depressed, and I am isolating a highly polar impurity. How do I prevent pyrophosphate formation? A: Pyrophosphates form via the unintended hydrolysis of the phosphorodichloridate intermediate into phosphoric acid derivatives, which rapidly condense with unreacted species[6]. The 3,4-dichlorophenyl derivative is exceedingly sensitive to moisture. Fix: This is an environmental control failure. Ensure all solvents (e.g.,


, THF) are freshly distilled over 

or processed through an activated alumina column system. Glassware must be oven-dried at

and cooled under inert argon (not standard nitrogen, as argon is denser and better blankets moisture-sensitive reactions).

Q3: I am getting poor regioselectivity and observing over-phosphorylated triesters during my nucleoside coupling step. What is wrong? A: Standard base-catalyzed reactions (e.g., using


 or N-methylimidazole) often struggle to control the regioselectivity between the 5'-OH and 3'-OH of a nucleoside, leading to di-substituted or symmetrical triesters[3][7].
Fix: Pivot to a Lewis acid-catalyzed mechanism. Using stereoselective promoters like dimethylaluminum chloride (

)
or the standard tert-butyl magnesium chloride (

)
activates the 5'-oxygen specifically via a transient metal-alkoxide complex, minimizing bisphosphorylation side products and providing >100:1 selectivity[8].

IV. Quantitative Analytics: NMR Diagnostic Matrix

Isolating and identifying side products is crucial for system correction. The table below summarizes the quantitative analytical markers utilized to diagnose reaction failures.

Product TypeTypical

NMR Shift (

)
Mechanistic OriginPrimary Mitigation Strategy
Desired Phosphoramidate (ProTide) ~ 3.0 to 5.0 ppm (Two adjacent peaks denote

diastereomers)
Controlled stepwise

coupling[2].
Use

or

for stereocontrol[8].
Symmetrical Diamidate ~ 12.0 ppmDouble displacement of chlorides by the amino acid[5].Strict 1:1.05 equivalence; cryogenic addition.
Over-phosphorylated Triester ~ 8.0 ppmNucleoside attacks intermediate twice.Optimize Lewis acid catalyst loading.
Pyrophosphate Dimer - 10.0 to - 12.0 ppmHydrolysis followed by condensation[6].Use molecular sieves; strict anhydrous environment.
Hydrolyzed Phosphoric Acid ~ 0.0 ppmComplete moisture saturation.Purge system; verify dry solvent lines.

V. Diagnostic Decision Tree

Use this analytical workflow immediately after sampling the crude reaction mixture.

Diagnostic decision tree for resolving reaction byproducts using 31P NMR analytics.

VI. Validated Methodology: Step-by-Step Protocol

To establish a self-validating system, the protocol below breaks the reaction into two distinct phases. You must not proceed to Phase 2 without confirming the analytical success of Phase 1.

Phase 1: Synthesis of the Aryl Phosphoramidochloridate Intermediate

  • Preparation: Evacuate a 2-neck round bottom flask and purge with argon three times. Add 3,4-dichlorophenyl dichlorophosphate (1.0 eq) in anhydrous

    
     (0.2 M).
    
  • Cooling: Submerge the flask in an acetone/dry-ice bath and stabilize the internal temperature to

    
    .
    
  • Addition: Prepare a solution of the amino acid ester salt (e.g., L-alanine isopropyl ester

    
    ) (1.0 eq) and anhydrous 
    
    
    
    (2.0 eq) in
    
    
    . Add this dropwise to the reaction flask over 1 hour using a syringe pump.
  • Equilibration: Allow the reaction to stir at

    
     for 1 hour, then slowly warm to room temperature over 3 hours.
    
  • Validation Logic (Critical): Extract a 0.1 mL aliquot and conduct a rapid crude

    
     NMR scan[9].
    
    • Pass: Distinct signal observed around

      
       8–10 ppm (the chlorophosphate intermediate).
      
    • Fail: Signal at 12 ppm detected. Stop. Do not add nucleoside. Your system formed the symmetrical diamidate. Recalibrate your amine equivalence and restart.

Phase 2: Lewis-Acid Mediated Nucleoside Coupling (Uchiyama Modification)

  • Nucleoside Activation: In a separate, identically argon-purged flask, suspend the unprotected nucleoside (0.9 eq) in anhydrous THF (0.1 M). Cool to

    
    .
    
  • Deprotonation: Add

    
     (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes. This creates a highly nucleophilic alkoxide exclusively at the sterically accessible 5'-OH.
    
  • Coupling: Transfer the crude intermediate solution from Phase 1 into the nucleoside flask dropwise at

    
    . Stir overnight at room temperature.
    
  • Validation Logic: Quench the reaction with saturated aqueous

    
    . Run an immediate TLC (e.g., 5% MeOH in DCM).
    
    • Pass: A major UV-active spot emerges. Subsequent

      
       NMR will show a clean doublet (due to the stereocenter at the phosphorus atom, generating 
      
      
      
      and
      
      
      isomers) at ~3–5 ppm.

VII. References

1.[6] Title: Phosphoric Acid and Derivatives (Update 2021) | Source: thieme-connect.de | URL: 2.[8] Title: Development and Implementation of an Aluminum-Promoted Phosphorylation in the Uprifosbuvir Manufacturing Route | Source: acs.org | URL: 3.[1] Title: The ProTide Prodrug Technology: From the Concept to the Clinic | Source: acs.org | URL: 4.[7] Title: Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs | Source: acs.org | URL: 5.[5] Title: Coumarin-stavudine (d4T) novel hybrid ProTides with dual-functionality and enhanced anti-HIV activity | Source: cardiff.ac.uk | URL: 6.[3] Title: Isopropyl phosphorodichloridate | Source: benchchem.com | URL: 7.[2] Title: Phosphoramidates and phosphonamidates (ProTides) with antiviral activity | Source: nih.gov | URL: 8.[9] Title: ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites | Source: nih.gov | URL: 9.[4] Title: Synthesis and Biological Evaluation of some Novel Phosphate Derivatives of the Anti-viral Drug AraA | Source: ucl.ac.uk | URL:

Sources

Managing the moisture sensitivity of 3,4-Dichloro-phenyl dichlorophosphate during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Managing Moisture Sensitivity of 3,4-Dichlorophenyl Dichlorophosphate

Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction

3,4-Dichlorophenyl dichlorophosphate (3,4-DCPDCP) is a highly electrophilic, versatile reagent crucial for phosphorylation reactions and the synthesis of active pharmaceutical ingredients (APIs) and prodrugs. Like most phosphorodichloridates, it exhibits extreme sensitivity to atmospheric moisture and trace water in solvents. Failure to maintain strictly anhydrous conditions leads to rapid hydrolysis, generating corrosive hydrogen chloride (HCl) gas and inert phosphoric acid derivatives, ultimately devastating reaction yields and compromising laboratory safety[1][2].

This technical support guide explores the mechanisms of moisture-induced degradation, troubleshooting strategies, and self-validating protocols to ensure reliable handling of 3,4-DCPDCP.

Section 1: The Chemistry of Moisture Degradation (FAQs)

Q1: What exactly happens when 3,4-DCPDCP is exposed to moisture? A1: The phosphorus center in 3,4-DCPDCP is highly electrophilic due to the electron-withdrawing nature of the two chlorine atoms and the 3,4-dichlorophenoxy group. When exposed to trace moisture, water acts as a nucleophile, attacking the phosphorus center in a bimolecular nucleophilic substitution (


) mechanism[3].
This hydrolysis sequentially displaces the chloride leaving groups, forming a phosphorodichloridic acid intermediate and releasing gaseous hydrogen chloride (HCl)[2]. Prolonged exposure leads to complete conversion into unreactive 3,4-dichlorophenyl dihydrogen phosphate[1].

HydrolysisPathway A 3,4-DCPDCP (Highly Reactive) C Phosphorodichloridic Acid Intermediate A->C Nucleophilic Attack B Trace H₂O B->C D HCl Gas (Corrosive) C->D Release E Phosphoric Acid Derivative (Inactive) C->E Further Hydrolysis E->D Release

Caption: Stepwise hydrolysis pathway of 3,4-Dichlorophenyl dichlorophosphate yielding HCl and inactive phosphates.

Q2: Why does moisture contamination drastically lower my phosphorylation yields, even if only in trace amounts? A2: The impact of moisture is multifold:

  • Reagent Depletion: Every molecule of water consumes a stoichiometric equivalent of your phosphorylating agent[2].

  • Acid-Catalyzed Side Reactions: The hydrolysis produces strong HCl gas[4]. If your target substrate contains acid-sensitive protecting groups (e.g., Boc, trityl, or acetals), the un-scavenged HCl will catalyze their deprotection or degradation[5].

  • Yield Drop: Benchmarking similar dichlorophosphate reactions shows that working without an inert nitrogen atmosphere or using improperly dried solvents can instantly drop expected yields to as low as 65% or completely ruin the batch[6].

Section 2: Troubleshooting Guide - Diagnosing Moisture Issues

If your phosphorylation reaction utilizing 3,4-DCPDCP fails or underperforms, consult the following diagnostic table to ascertain if moisture contamination is the root cause.

Table 1: Quantitative & Qualitative Indicators of Moisture Contamination

Diagnostic MarkerExpected (Anhydrous Conditions)Symptom of Moisture ContaminationMechanistic Cause / Causality
Reaction Atmosphere Clear, negative pressure stable.White fumes emitted upon opening the flask.HCl gas reacting with ambient humidity to form hydrochloric acid mist[7].
³¹P NMR of Crude Single major peak corresponding to the target phosphotriester/diester.Appearance of new upfield peaks (~ 0 to -5 ppm).Complete hydrolysis into 3,4-dichlorophenyl phosphate derivatives[3].
Substrate Integrity >95% recovery or conversion.Cleavage of acid-sensitive protecting groups.HCl buildup lowering the reaction pH locally, driving acidolysis[5].
Typical Yields 85% – 95%<65% (often <30% in severe cases).Reagent quenching prior to substrate phosphorylation[6].

Section 3: Self-Validating Experimental Protocols

To completely mitigate moisture-driven failure, your workflow must be structured as a self-validating system. This means incorporating visual, physical, and chemical checks at every step to confirm the absence of water.

Protocol: Anhydrous Handling and Phosphorylation using 3,4-DCPDCP

Step 1: Glassware and Atmosphere Preparation

  • Action: Flame-dry all primary reaction vessels (round-bottom flasks, Schlenk tubes) under vacuum (approx. 0.1 mmHg), then backfill with high-purity, dry Nitrogen or Argon[1][4]. Repeat this purge cycle three times.

  • Self-Validation Check: A properly sealed flask should hold vacuum for at least 5 minutes without pressure dropping, ensuring no microscopic atmospheric leaks.

Step 2: Solvent Rigidity

  • Action: Only use freshly distilled or strictly anhydrous commercial solvents (e.g., Dichloromethane, THF). Store over activated 3Å or 4Å molecular sieves.

  • Self-Validation Check: Conduct a Karl Fischer titration on your solvent batch prior to adding it to the reaction. Water content must be verified at <50 ppm.

Step 3: Reagent Transfer

  • Action: 3,4-DCPDCP is highly corrosive and moisture-sensitive[4]. Transfer the reagent exclusively inside a glovebox or via standard Schlenk line syringe techniques. Never open the amber storage bottle directly to ambient air.

  • Caution: Wear heavy-duty chemical-resistant gloves and a respirator mask; ensure the fume hood is operating at maximum face velocity to disperse any accidental vapors[1].

Step 4: Active HCl Scavenging

  • Action: Add an organic, non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or 1,8-bis(dimethylamino)naphthalene/Proton-sponge) to the reaction mixture before adding 3,4-DCPDCP[5].

  • Causality: The amine serves a dual purpose. It activates the substrate (if a weak nucleophile) and immediately sequesters any transient HCl produced during the reaction or from trace moisture, precipitating out as an insoluble hydrochloride salt (e.g.,

    
    )[3]. This precipitation pushes the reaction equilibrium forward and protects acid-sensitive substrates.
    

Workflow Step1 1. Purge & Flame-Dry Glassware (Vacuum/N₂ Cycle) Step2 2. Karl Fischer Titration (Verify <50 ppm H₂O) Step1->Step2 Step3 3. Add HCl Scavenger (e.g., Triethylamine) Step2->Step3 Step4 4. Schlenk Transfer of 3,4-DCPDCP Step3->Step4 Step5 5. Phosphorylation (Monitor by ³¹P NMR) Step4->Step5

Caption: Self-validating workflow for handling moisture-sensitive phosphorodichloridates.

Section 4: Experimental Anomalies (FAQs)

Q3: My reaction generated a heavy white precipitate almost immediately after adding 3,4-DCPDCP. Is the reaction ruined? A3: Not necessarily. If you included a trialkylamine base (like triethylamine) as recommended, this precipitate is likely the amine hydrochloride salt (


)[3]. It indicates that the base is successfully scavenging HCl. However, if you notice this before the substrate is added, it means your solvent or base contained excessive moisture, and the reagent has hydrolyzed prematurely.

Q4: How should I store the remaining 3,4-DCPDCP after opening? A4: Store the reagent in its original amber glass bottle with interlined caps to prevent light-induced degradation and moisture ingress[1]. Before sealing, flush the headspace of the bottle with a dry, inert gas (Argon is preferred over Nitrogen as it is heavier and forms a blanket over the liquid). Store it in a desiccator cabinet or a specialized corrosives cabinet at or below room temperature[1][8].

Q5: How do I safely dispose of moisture-compromised 3,4-DCPDCP? A5: Degraded reagent should never be sealed in a closed container, as continued HCl off-gassing can pressurize the vessel and cause an explosion[2]. Slowly quench the compromised reagent by adding it dropwise to a large volume of an ice-cold, mild basic solution (e.g., saturated sodium bicarbonate or 1M NaOH) within a highly ventilated fume hood[1][5]. Wait until gas evolution completely ceases before transferring to chemical waste.

References

1. - Sincere Chemicals. 2. - SciSpace. 3. - Thieme Connect. 4. - CymitQuimica. 5. - ACS Publications. 6. - Fisher Scientific. 7. - Cole-Parmer. 8. - Organic Syntheses.

(Note: While some references focus on analogous dichlorophosphates due to structural similarity, the kinetic hydrolysis pathways, generation of HCl, and fundamental handling protocols are functionally identical to those required for 3,4-Dichlorophenyl dichlorophosphate.)

Sources

Technical Support Center: Optimization of 3,4-Dichlorophenyl Dichlorophosphate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3,4-Dichlorophenyl Dichlorophosphate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and optimization strategies in a direct question-and-answer format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to resolve challenges in your experimental work.

Section 1: Safety First - Handling Key Reagents

The synthesis of 3,4-Dichlorophenyl dichlorophosphate involves highly reactive and hazardous materials. Adherence to strict safety protocols is non-negotiable.

Q1: What are the primary hazards associated with Phosphorus Oxychloride (POCl₃) and how should it be handled?

A1: Phosphorus oxychloride (POCl₃) is a highly toxic and corrosive liquid that reacts violently with water.[1][2] Inhalation can be fatal, and contact causes severe skin and eye burns.[3][4] Always handle POCl₃ in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Neoprene), tightly fitting safety goggles, a face shield, and a lab coat.[3][5] Ensure that an emergency eyewash station and safety shower are immediately accessible.[5] All glassware must be scrupulously dried to prevent exothermic and dangerous reactions. Store POCl₃ under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and corrosion-resistant container, away from incompatible materials like water, alcohols, bases, and metals.[1][3]

Q2: What are the safety considerations for 3,4-Dichlorophenol?

A2: 3,4-Dichlorophenol is a toxic solid that can cause irritation to the skin, eyes, and respiratory tract.[6] It is harmful if swallowed or absorbed through the skin. It is also suspected of causing damage to organs through prolonged or repeated exposure.[6] Handle this compound with appropriate PPE, including gloves and safety glasses, in a ventilated area to avoid inhaling dust.

Section 2: Foundational Synthesis Protocol

This section outlines a general, catalyst-driven procedure for the synthesis of 3,4-Dichlorophenyl dichlorophosphate. This protocol serves as a baseline for the optimization and troubleshooting discussions that follow.

Experimental Protocol: Synthesis via Catalytic Phosphorylation

Materials:

  • 3,4-Dichlorophenol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.01 - 0.05 eq)

  • Anhydrous, inert solvent (optional, e.g., sulfolane)[7]

  • Flame-dried, four-necked round-bottom flask

  • Mechanical stirrer, condenser with a gas outlet (to scrub HCl), dropping funnel, and thermometer

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar). Equip the condenser outlet with a tube leading to a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolving hydrogen chloride (HCl) gas.

  • Reagent Charging: Charge the flask with phosphorus oxychloride and the anhydrous aluminum chloride catalyst.[8]

  • Heating: Begin stirring and heat the mixture to 90-100°C.[8]

  • Substrate Addition: Slowly add the 3,4-Dichlorophenol to the stirred mixture. The addition can be done portion-wise as a solid or melted and added via a heated dropping funnel. Control the addition rate to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction temperature to rise to 105-110°C.[8] The reaction is often rapid, driven by the vigorous evolution of HCl gas.[8]

  • Monitoring: Monitor the reaction's progress by observing the cessation of HCl gas evolution. For more precise tracking, samples can be carefully withdrawn (if feasible) and analyzed by GC or TLC to confirm the consumption of 3,4-Dichlorophenol.[9]

  • Workup & Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a fume hood.

    • The crude 3,4-Dichlorophenyl dichlorophosphate can then be purified by fractional vacuum distillation.

Section 3: Optimization & Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction yield is consistently low. What are the most common causes?

A: Low yields can typically be traced to one of four key areas: moisture contamination, sub-optimal reaction conditions (temperature and time), improper stoichiometry, or product loss during workup.

  • Moisture Contamination: POCl₃ and the product, 3,4-Dichlorophenyl dichlorophosphate, are both highly sensitive to moisture.[9] Water will consume POCl₃ and hydrolyze the product, drastically reducing yield.

    • Solution: Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous grade reagents and solvents. Conduct the entire reaction under a dry, inert atmosphere (N₂ or Ar).[9]

  • Sub-optimal Temperature: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. If it is too high, it can promote the formation of unwanted by-products.[9]

    • Solution: Follow the temperature profile outlined in the protocol. For uncatalyzed reactions, much higher temperatures (>200°C) and longer times may be needed, which often leads to more side reactions.[8] The use of a catalyst like AlCl₃ is highly recommended as it allows for lower temperatures (105-110°C) and dramatically shorter reaction times.[8]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the reaction time and monitor for the complete consumption of the starting phenol using GC or TLC.[9] The cessation of HCl gas evolution is a good physical indicator of completion.[8]

  • Improper Stoichiometry: Using too little POCl₃ will result in unreacted starting material.

    • Solution: Use a slight excess of POCl₃ (e.g., 1.5-2.0 equivalents) to ensure the complete conversion of the 3,4-Dichlorophenol.

Issue 2: Poor Product Purity & By-product Formation

Q: My final product is impure, and I suspect the formation of by-products. How can I minimize them?

A: The primary cause of by-product formation is over-reaction, where the initially formed 3,4-Dichlorophenyl dichlorophosphate reacts with additional molecules of 3,4-Dichlorophenol.

  • Key By-products: The main impurities are bis(3,4-dichlorophenyl) phosphorochloridate and tris(3,4-dichlorophenyl) phosphate.

  • Causality & Solution: These by-products arise when the local concentration of 3,4-Dichlorophenol is high relative to POCl₃. This can be mitigated through several strategies:

    • Control Stoichiometry: Avoid using an excess of the phenol. A slight excess of POCl₃ is generally preferred.[9]

    • Controlled Addition: Add the 3,4-Dichlorophenol slowly and sub-surface (if possible) to the heated POCl₃/catalyst mixture. This ensures the phenol reacts quickly upon addition, preventing its accumulation.

    • Temperature Management: Excessively high temperatures can promote these subsequent reactions.[9] Sticking to the optimal range of 105-110°C for the catalyzed reaction is crucial.[8]

Data & Visualization

Table 1: Optimization Parameters for 3,4-Dichlorophenyl Dichlorophosphate Synthesis

ParameterSub-Optimal RangeRecommended RangeRationale & Expected Outcome
Temperature < 85°C or > 130°C105 - 110°C (with AlCl₃)Ensures a rapid reaction rate while minimizing thermal decomposition and by-product formation.[8]
Reaction Time Too short (< 1 hr)1 - 3 hours (with AlCl₃)Allows for complete conversion, as monitored by HCl evolution or chromatography. Reaction is very fast with a catalyst.[8]
POCl₃:Phenol Ratio < 1.2 : 11.5 : 1 to 2.0 : 1A slight excess of POCl₃ drives the reaction to completion and minimizes the formation of di- and tri-substituted phosphate by-products.[9]
Catalyst (AlCl₃) Load < 0.005 eq0.01 - 0.05 eqA small amount of catalyst dramatically increases the reaction rate, allowing for lower temperatures and shorter times.[8]
Experimental & Troubleshooting Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble Flame-Dried Glassware under N2/Ar prep2 Charge POCl3 and Anhydrous AlCl3 prep1->prep2 react1 Heat to 90-100°C prep2->react1 react2 Slowly Add 3,4-Dichlorophenol react1->react2 react3 Maintain at 105-110°C (1-3 hours) react2->react3 react4 Monitor HCl Evolution / GC / TLC react3->react4 work1 Cool to Room Temp react4->work1 Reaction Complete work2 Vacuum Distill Excess POCl3 work1->work2 work3 Fractional Vacuum Distillation of Product work2->work3 G start Low Yield or Purity Issue? q1 Anhydrous Conditions Met? start->q1 a1_yes Proceed to Temp Check q1->a1_yes Yes a1_no Solution: - Flame-dry all glassware - Use anhydrous reagents - Maintain inert atmosphere q1->a1_no No q2 Temp & Time Optimal? a1_yes->q2 a2_yes Proceed to Stoichiometry Check q2->a2_yes Yes a2_no Solution: - Use catalyst (AlCl3) - Maintain 105-110°C - Monitor for completion (1-3h) q2->a2_no No q3 Correct Stoichiometry (Excess POCl3)? a2_yes->q3 a3_yes Issue Likely in Workup/Purification q3->a3_yes Yes a3_no Solution: - Use 1.5-2.0 eq. POCl3 - Add phenol slowly to prevent side reactions q3->a3_no No

Caption: Troubleshooting decision tree for synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the aluminum chloride (AlCl₃) catalyst?

A1: Aluminum chloride is a Lewis acid. In this reaction, it coordinates to the oxygen atom of the phosphoryl group (P=O) in POCl₃. This coordination polarizes the P-Cl bonds, making the phosphorus atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the 3,4-Dichlorophenol. This dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly at much lower temperatures than the uncatalyzed process. [8] Q2: Besides monitoring HCl evolution, what is the best way to determine reaction completion?

A2: The most reliable methods are chromatographic. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment by showing the disappearance of the 3,4-Dichlorophenol spot. For a more quantitative analysis, Gas Chromatography (GC) is ideal. By taking small, carefully quenched aliquots from the reaction mixture, you can monitor the consumption of the starting material and the appearance of the product peak over time. [9] Q3: What is the proper procedure for quenching the reaction or cleaning glassware containing POCl₃?

A3: Extreme caution must be used. Never add water or alcohol directly to a large amount of POCl₃, as this will cause a violent, exothermic reaction that releases copious amounts of toxic HCl gas. [1][4]The preferred method for quenching a reaction is to first remove the bulk of the excess POCl₃ by vacuum distillation. Any remaining residue should be dealt with by slowly and carefully adding the residue to a large volume of ice-cold water or an ice/bicarbonate slurry with vigorous stirring. For cleaning glassware, rinse it with an inert solvent (like dichloromethane) in the fume hood first, then allow it to air dry completely before slowly rinsing with water.

Q4: What are the key considerations for purifying 3,4-Dichlorophenyl dichlorophosphate by vacuum distillation?

A4: The primary consideration is thermal stability. The product, like many organophosphates, can be susceptible to decomposition at high temperatures. Therefore, a high-quality vacuum system is essential to lower the boiling point to a safe temperature. Ensure the distillation apparatus is dry and under an inert atmosphere to prevent hydrolysis. It is also important to separate the lower-boiling unreacted POCl₃ from the higher-boiling product effectively.

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29).
  • Sigma-Aldrich - Safety Data Sheet.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov.
  • PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie.
  • Technical Support Center: Optimizing Diphenyl Chlorophosphate Mediated Synthesis. Benchchem.
  • Supporting Information. The Royal Society of Chemistry.
  • 3,4-Dichlorophenol synthesis and properties. Benchchem.
  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. (2025). ChemRxiv.
  • diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure.
  • Process for preparing phenyl phosphorodichloridates. (1964). Google Patents.
  • Technical Support Center: Overcoming Challenges in dCNP Synthesis and Purification. Benchchem.
  • Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.
  • Process for the preparation of dichloro phosphoric esters. (1960). Google Patents.
  • ORGANIC PHOSPHORUS COMPOUNDS 90.l A CONVENIENT, ONE-STEP SYNTHESIS OF ALKYL- AND ARYLPHOSPHONYL DICHLORIDES. (1990, February 1). Semantic Scholar.
  • Ethyl dichlorophosphate – preparation and application. (2023, June 9). Georganics.
  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • Dichlorophen synthesis. ChemicalBook.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC.
  • High-Entropy Phosphate Synthesis: Advancements through Automation and Sequential Learning Optimization. MPG.PuRe.
  • Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. ResearchGate.
  • Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates. (2025, March 31). PMC.
  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PubMed.
  • Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. (2025, August 9).
  • Phosphorylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Tributylphosphine. (2025, August 10).
  • Synthesis of new chelating phosphines containing an aryl chloride group. OSTI.GOV.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Process for preparing dichloro-phenyl phosphane. (1983). Google Patents.
  • Phosphorus oxychloride – Knowledge and References. Taylor & Francis.
  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PMC.
  • 3,4-Dichlorophenyl isocyanate. Lanxess.
  • 3,4~Dichlorobenzene sulfonic acid.

Sources

Strategies for removing unreacted 3,4-Dichloro-phenyl dichlorophosphate from product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Workup

Understanding the Challenge: The Chemistry of 3,4-Dichlorophenyl Dichlorophosphate

Q: What are the key properties of 3,4-Dichlorophenyl dichlorophosphate (DCPDP) that complicate its removal from a reaction mixture?

A: Unreacted 3,4-Dichlorophenyl dichlorophosphate (DCPDP) presents a significant purification challenge due to its high reactivity and physical properties. As an analogue of the widely used phosphorylating agent, phosphorus oxychloride (POCl₃), it shares many of its characteristics. The primary difficulty stems from the two highly reactive P-Cl bonds.

Core Challenges:

  • Extreme Reactivity with Nucleophiles: DCPDP reacts vigorously, often violently, with water and other protic solvents (e.g., alcohols, primary/secondary amines).[1] This reactivity is the basis for its use in synthesis but also means that uncontrolled quenching can lead to dangerous exothermic events and degradation of the desired product.

  • Corrosivity: The compound and its hydrolysis byproducts, particularly hydrochloric acid (HCl), are highly corrosive, requiring careful handling and equipment selection.[2]

  • Physical Properties: DCPDP is a high-boiling liquid, making it difficult to remove by simple evaporation under reduced pressure without potentially causing thermal degradation of the target compound.[3] Its non-polar nature often results in high solubility in common organic extraction solvents, meaning it will follow the product through a standard workup if not chemically modified first.

Table 1: Physicochemical Properties of a Close Analog, 4-Chlorophenyl dichlorophosphate (Data for the 3,4-dichloro isomer is not readily available; properties are expected to be similar.)

PropertyValueSource
Molecular Formula C₆H₄Cl₃O₂P[2][4]
Molecular Weight 245.43 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 141-143 °C / 11 mmHg[3]
Density 1.508 g/mL at 25 °C
Reactivity Reacts violently with water[1]

Primary Removal Strategy: Controlled Hydrolysis (Quenching)

Q: What is the most effective and safest initial step to eliminate residual DCPDP after my reaction is complete?

A: The foundational strategy is not to remove the DCPDP molecule itself, but to chemically transform it into a benign, water-soluble species that can be easily separated. This is achieved through controlled hydrolysis, a process known as quenching. The goal is to convert the reactive P-Cl bonds into P-OH bonds, forming 3,4-dichlorophenyl phosphoric acid and HCl. This new species is highly polar and will preferentially partition into an aqueous layer during liquid-liquid extraction.

The cardinal rule for safety and control is to perform a reverse quench .[5][6] This involves slowly adding the reaction mixture containing the reactive phosphate species to a large volume of a well-stirred, cold quenching solution. This method ensures that the heat generated from the exothermic hydrolysis is rapidly dissipated by the bulk solution, preventing a dangerous temperature spike.

Below are two field-proven protocols. The choice depends on the stability of your desired product.

A Reaction Mixture (Product + excess DCPDP) B Perform Reverse Quench: Slowly add mixture to quench solution A->B  Workup Start C Controlled Hydrolysis of DCPDP B->C D Phase Separation: Organic Layer (Product) Aqueous Layer (Salts + Phosphate byproducts) C->D E Isolate & Purify Product D->E

Caption: General experimental workflow for quenching excess DCPDP.

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate

This is the most common method for products that are stable to neutral or slightly basic conditions. The bicarbonate neutralizes the HCl generated during hydrolysis, preventing exposure of the product to highly acidic conditions.

Step-by-Step Methodology:

  • Preparation: Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separate flask, large enough to accommodate at least 5-10 times the volume of your reaction mixture.

  • Cooling: Cool the reaction mixture flask in an ice bath.

  • Reverse Quench: While vigorously stirring the ice/bicarbonate slurry, slowly add the cooled reaction mixture dropwise via an addition funnel.

  • Temperature Monitoring: Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C by controlling the rate of addition.[5]

  • Neutralization: After the addition is complete, continue stirring until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer with pH paper or a meter to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Repeat the extraction on the aqueous layer 2-3 times to maximize product recovery.

  • Workup: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5][7]

Protocol 2: Quenching with Aqueous Sodium Acetate

This buffered system is ideal for products that are sensitive to strong bases or the potentially localized high pH of a bicarbonate quench.[6]

Step-by-Step Methodology:

  • Preparation: Prepare a 1-2 M aqueous solution of sodium acetate (NaOAc).

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C. This slightly elevated temperature helps ensure the instantaneous and complete hydrolysis of DCPDP and its intermediates, preventing the accumulation of unstable species.[6]

  • Reverse Quench: Slowly add the reaction mixture to the warm, vigorously stirred sodium acetate solution.

  • Stirring: After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure the reaction is complete.

  • Extraction and Workup: Cool the mixture to room temperature and proceed with the extraction and workup as described in Protocol 1 (Steps 6 and 7).

Secondary Purification Strategies

Q: After an aqueous workup, my product still contains impurities. What are the next steps?

A: If quenching and extraction are insufficient, several other standard purification techniques can be employed. The optimal choice depends on the physical properties of your product and any remaining impurities.

cluster_0 Decision Workflow Start Crude Product (Post-Workup) Q1 Is the product a solid? Start->Q1 Q2 Significant Boiling Point Difference (>50°C under vacuum)? Q1->Q2 No (Liquid) Recrystallization Recrystallization Q1->Recrystallization Yes Q3 Significant Polarity Difference? Q2->Q3 No Distillation Vacuum Distillation Q2->Distillation Yes Chromatography Column Chromatography Q3->Chromatography Yes End Purified Product Recrystallization->End Distillation->End Chromatography->End

Caption: Decision workflow for selecting a secondary purification technique.

Table 2: Comparison of Secondary Purification Techniques

TechniquePrincipleBest For...Key Considerations
Liquid-Liquid Extraction Partitioning between immiscible liquids based on pH-dependent solubility.Removing acidic (hydrolyzed DCPDP) or basic impurities.Product must be stable to the pH conditions. Emulsion formation can be an issue.[7]
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).Separating compounds with different polarities.Can be time-consuming and require significant solvent volumes. The hydrolyzed byproducts are very polar and should stick strongly to silica.
Distillation Separation based on differences in boiling points.Thermally stable, liquid products with boiling points significantly different from impurities.Must be performed under high vacuum to lower the boiling point and prevent decomposition.[8]
Recrystallization Purification of a solid based on differences in solubility in a given solvent.Crystalline solid products where the impurity is more soluble in the solvent.Requires finding a suitable solvent system. Can lead to loss of product in the mother liquor.[7]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I observed a violent exotherm and gas evolution during workup. What happened? A: You likely added the quenching solution (water, base) directly to the reaction mixture instead of performing a reverse quench. This causes a rapid, uncontrolled hydrolysis of all the excess DCPDP at once, leading to a dangerous release of energy and HCl gas. Always add the reaction mixture to the quenching solution.

Q2: An insoluble white solid precipitated during the bicarbonate quench. What is it? A: This is common and is usually a mixture of inorganic salts (e.g., sodium phosphate, sodium chloride) that have precipitated out of the aqueous solution.[5] Ensure the mixture is stirred thoroughly to break up any clumps. The salt will typically remain in the aqueous layer after extraction. If it is trapping your product, you may need to add more water to dissolve the salts or add more organic solvent to extract the product.

Q3: How can I definitively confirm that all the DCPDP and its byproducts have been removed? A: The most powerful analytical tool for this purpose is ³¹P NMR spectroscopy . Phosphorus-31 is a spin-active nucleus, and different phosphorus-containing compounds will have distinct chemical shifts. Unreacted DCPDP will have a characteristic peak, which should be absent in the final product spectrum. The hydrolyzed phosphate byproducts will appear in a different region of the spectrum. Other methods like GC-MS or LC-MS can also be used to detect the presence of the impurity.

Q4: My product contains an alcohol or amine functional group. Can it be degraded during the quench? A: This is a critical consideration. If your product is sensitive to base, avoid the bicarbonate quench (Protocol 1) and use the buffered sodium acetate system (Protocol 2).[6] If it is sensitive to acid, ensure the quench is rapid and efficient to neutralize the generated HCl. The primary function of DCPDP is to react with alcohols and amines, so any unreacted product functional groups are at risk from any unreacted DCPDP during the workup. A thorough and controlled quench is essential to protect your product.[9][10]

References

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • Google Patents. (1974). Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures.
  • Google Patents. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • BG RCI. (n.d.). Hydrochloric acid vapours released unexpectedly. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of Dichlorvos Hydrolysis. Retrieved from [Link]

  • TSI Journals. (2016). KINETIC STUDY OF HYDROLYSIS OF DI-3-CHLORO-2- METHYLANILINE PHOSPHATE IN ACID MEDIUM. Retrieved from [Link]

  • ResearchGate. (n.d.). On the mechanism of dichlorvos hydrolysis | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). p-Chlorophenyl dichlorophosphate. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorophenyl dichlorophosphate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.5: Reactions of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Alternative Solvent Systems for 3,4-Dichloro-phenyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,4-Dichloro-phenyl dichlorophosphate. This document is designed for researchers, scientists, and drug development professionals who utilize this powerful phosphorylating agent. Our goal is to move beyond standard protocols and provide a deeper understanding of how solvent systems can be leveraged to overcome common experimental hurdles, enhance reaction efficiency, and improve overall outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from our field experience.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding 3,4-Dichloro-phenyl dichlorophosphate and the critical role of the reaction medium.

Q1: What is 3,4-Dichloro-phenyl dichlorophosphate and why is it used?

3,4-Dichloro-phenyl dichlorophosphate is a member of the aryl dichlorophosphate family of organic compounds. It is a highly reactive, electrophilic phosphorus reagent primarily used as a phosphorylating agent in organic synthesis.[1][2] Its core function is to introduce a substituted phenyl phosphate moiety onto nucleophiles such as alcohols, amines, or phenols. This transformation is fundamental in the synthesis of a wide array of molecules, including biologically active phosphate esters, phosphoramidates, flame retardants, and various specialty chemicals.[3][4] The two chloro- substituents on the phosphorus atom act as excellent leaving groups, facilitating nucleophilic attack, while the dichlorinated phenyl group modulates the electronic properties and stability of the resulting phosphate ester.

Q2: Why is solvent selection so critical for reactions with this reagent?

Solvent choice is arguably one of the most influential parameters in reactions involving phosphoryl chlorides. The solvent does not merely act as a passive medium but actively participates in the reaction mechanism and influences its rate and outcome.[5] Key factors include:

  • Stabilization of Intermediates : Phosphoryl transfer reactions can proceed through different mechanistic pathways, including concerted (S_N_2-like) or stepwise (associative or dissociative) routes.[6] The solvent's polarity and ability to solvate charged intermediates or transition states can favor one pathway over another.[7]

  • Nucleophile Reactivity : The reactivity of the nucleophile is heavily dependent on its solvation state. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with nucleophiles, creating a solvent cage that dampens their reactivity. In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate cations more effectively than anions, leaving the nucleophile "bare" and significantly more reactive.[8][9]

  • Solubility of Reagents : Ensuring all reactants are fully dissolved is crucial for a homogeneous reaction and optimal kinetics. Mismatched polarity between the solvent and reagents can lead to poor solubility, resulting in sluggish or incomplete reactions.

  • Side-Reaction Management : 3,4-Dichloro-phenyl dichlorophosphate is highly moisture-sensitive, and inadvertent hydrolysis is a common side reaction.[10] Furthermore, the reaction generates two equivalents of hydrogen chloride (HCl) gas, which can catalyze undesired side reactions or react with sensitive functional groups.[11] The choice of solvent can influence the management of both moisture and HCl.

Q3: What are the common challenges with conventional solvents like Dichloromethane (DCM) or Acetonitrile?

While widely used, conventional solvents are often not optimal and can lead to several common issues:

  • Sluggish Reactions : For weakly nucleophilic substrates, the reaction rate in moderately polar solvents like DCM can be exceedingly slow, requiring prolonged reaction times or harsh temperature conditions.

  • Poor Solubility : Highly polar or salt-like nucleophiles often exhibit limited solubility in DCM or even acetonitrile, leading to heterogeneous mixtures and poor reaction efficiency.

  • Byproduct-Induced Degradation : The HCl generated during the reaction can accumulate and, in less-basic solvents, may lead to the degradation of acid-sensitive substrates or products.

  • Moisture Contamination : Achieving and maintaining strictly anhydrous conditions in these solvents can be challenging, leading to competitive hydrolysis of the highly reactive dichlorophosphate reagent.

Part 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides a problem-and-solution framework for issues frequently encountered during experimentation.

Issue 1: My reaction is slow, stalls, or fails to reach completion.
  • Root Cause Analysis: The most common cause of a sluggish reaction is insufficient nucleophilicity of the attacking species or a reaction medium that suppresses its reactivity. In many cases, the solvent itself is the primary culprit, particularly if it is protic or has low polarity. The reaction mechanism for phosphoryl transfer is profoundly influenced by the solvent environment; changing from water to a less polar or aprotic solvent can dramatically alter the potential energy surface of the reaction.[5][6] Studies have shown that the hydrolysis rate of some phosphate esters can increase by a factor of 10⁶ to 10⁷ when switching from water to aqueous DMSO, highlighting the immense power of aprotic solvents to accelerate these reactions.[7]

  • Proposed Solutions & Protocol:

    • Switch to a High-Polarity Aprotic Solvent: If your reaction is slow in DCM, ether, or toluene, the first and most effective step is to switch to a polar aprotic solvent. These solvents excel at solvating the counter-ion of your nucleophile (if it's a salt) but poorly solvate the nucleophilic anion itself, dramatically increasing its effective reactivity.[9]

    • Add a Tertiary Amine Base: The reaction releases HCl. This can protonate your nucleophile, rendering it non-nucleophilic. The addition of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the generated HCl and maintain the reaction's progress.

    Experimental Protocol: Initial Solvent Screen

    • In three separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), dissolve your nucleophile (1.0 eq) and triethylamine (2.2 eq).

    • To Flask A, add anhydrous Dichloromethane (DCM).

    • To Flask B, add anhydrous Acetonitrile (MeCN).

    • To Flask C, add anhydrous Dimethyl Sulfoxide (DMSO).

    • Cool all flasks to 0 °C.

    • Slowly add a solution of 3,4-Dichloro-phenyl dichlorophosphate (1.05 eq) in the respective solvent to each flask.

    • Allow the reactions to warm to room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    Table 1: Comparison of Common Aprotic Solvents for Phosphorylation

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key AdvantagesPotential Issues
Dichloromethane (DCM)9.11.6Good solvent for many organics, volatile.Low polarity, may not sufficiently accelerate reaction.
Acetonitrile (MeCN)37.53.9Higher polarity than DCM, good for salts.Can be difficult to render completely anhydrous.
Dimethylformamide (DMF)38.33.8Excellent solvating power for polar compounds.High boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO)47.23.9Highest polarity, can lead to massive rate acceleration.[7]Very high boiling point, hygroscopic.
Issue 2: My starting material, particularly a polar nucleophile, has poor solubility.
  • Root Cause Analysis: This is a classic "like dissolves like" problem. Conventional, non-polar, or moderately polar organic solvents are often poor choices for highly polar, ionic, or poly-functionalized nucleophiles (e.g., amino acids, carbohydrates, hydrophilic drug molecules).

  • Proposed Solutions: Exploring Advanced Solvent Systems When standard polar aprotic solvents fail, it is time to consider non-traditional solvent systems specifically designed to dissolve a broad range of substrates.

    • Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature.[12] Composed entirely of ions, they exhibit outstanding solvating capabilities for a wide variety of organic, inorganic, and organometallic compounds.[13] Their negligible vapor pressure also makes them a safer, greener alternative to volatile organic compounds (VOCs).[13][14]

    • Deep Eutectic Solvents (DESs): A subclass of ILs, DESs are formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a salt (e.g., choline chloride).[15] They share many of the beneficial properties of ILs but are often cheaper, less toxic, and biodegradable, making them an excellent choice for green chemistry applications.[16][17][18]

    dot

    G cluster_0 Solubility Troubleshooting Workflow Start Poor Substrate Solubility Observed Conventional Attempt Dissolution in Conventional Solvent (e.g., MeCN, DMF) Start->Conventional Check1 Solubility Achieved? Conventional->Check1 Alternative Select Alternative Solvent System Check1->Alternative No Proceed Proceed with Reaction Check1->Proceed Yes IL Ionic Liquid (IL) Alternative->IL DES Deep Eutectic Solvent (DES) Alternative->DES IL->Proceed DES->Proceed

    Caption: Workflow for addressing poor substrate solubility.

Part 3: Advanced Solutions - A Guide to Alternative Solvent Systems

This section provides detailed information on implementing advanced solvent systems to fundamentally improve your reaction environment.

3.1 Ionic Liquids (ILs)

Ionic liquids are "designer solvents" because their properties can be finely tuned by modifying the cation and anion structure.[13] For phosphorylation reactions, their high polarity and ability to dissolve a wide range of materials are primary advantages.

  • Why they work: ILs create a highly polar environment that can stabilize charged intermediates. Furthermore, their ionic nature can disrupt crystal lattice energies of solid reagents, facilitating dissolution where other solvents fail.

  • Implementation: Choose an IL that is chemically inert to your reaction conditions. Imidazolium-based ILs are common starting points. The reaction can be run neat in the IL, which acts as the solvent. Workup often involves extracting the product with a conventional organic solvent (e.g., ethyl acetate, ether) in which the IL is immiscible.

Table 2: Selected Ionic Liquids for Consideration

Ionic LiquidCommon AcronymKey Properties
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM][PF₆]Hydrophobic, forms biphasic systems with water.
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF₄]Hydrophilic, miscible with water.
1-Ethyl-3-methylimidazolium chloride[EMIM][Cl]High hydrogen-bond basicity.[13]
3.2 Deep Eutectic Solvents (DESs)

DESs represent a more sustainable and cost-effective branch of ILs.[17] They are simple to prepare and their components are often naturally derived and biodegradable.[15][19]

  • Why they work: The hydrogen-bonding network within a DES provides a unique solvation environment capable of dissolving compounds that are insoluble in both aqueous and standard organic media.[20] This makes them particularly suitable for reactions involving polar biomolecules.

  • Implementation: The most common DES is a mixture of choline chloride and urea. It can be prepared easily and used directly as the reaction solvent. Like ILs, product isolation often involves extraction with an immiscible organic solvent.

Experimental Protocol: Preparation of a Choline Chloride:Urea DES (1:2 molar ratio)

  • Combine choline chloride (1 part by molar equivalent) and urea (2 parts by molar equivalent) in a clean, dry glass vial.

  • Seal the vial and heat the mixture in a water or oil bath to approximately 80 °C.

  • Stir the mixture until a clear, homogeneous liquid is formed. This typically takes 15-30 minutes.

  • Cool the resulting DES to room temperature. It is now ready to be used as a reaction solvent. Ensure it is stored under anhydrous conditions.

dot

G cluster_1 General Phosphorylation Workflow Start Prepare Anhydrous Solvent & Glassware Reagents Dissolve Nucleophile (1 eq) & Base (e.g., TEA, 2.2 eq) in selected solvent Start->Reagents Cool Cool to 0 °C Reagents->Cool Add Add 3,4-Dichloro-phenyl dichlorophosphate (1.05 eq) dropwise Cool->Add React Stir at RT Monitor by TLC/LC-MS Add->React Workup Quench Reaction (e.g., with H₂O or sat. NH₄Cl) React->Workup Extract Extract Product with Organic Solvent Workup->Extract Purify Purify by Chromatography Extract->Purify

Caption: A generalized experimental workflow for phosphorylation.

References
  • Vertex AI Search. Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of Organic Compounds. Accessed March 7, 2026.
  • SIOC Journals. Application of Deep-Eutectic Solvents in Green Organic Synthesis. Accessed March 7, 2026.
  • Oreate AI. Aprotic vs. Protic Solvents: Understanding Their Roles in Phosphoryl Transfer. Published January 15, 2026.
  • ResearchGate. Deep Eutectic Solvents to Organic Synthesis. Accessed March 7, 2026.
  • Sustainable Laboratories.
  • Oreate AI. Aprotic vs. Protic Solvents: Understanding Their Role in Phosphoryl Transfer. Published January 15, 2026.
  • MDPI. Special Issue : Deep Eutectic Solvents in Organic Synthesis. Accessed March 7, 2026.
  • Frontiers. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Accessed March 7, 2026.
  • PMC. Prebiotic Syntheses of Organophosphorus Compounds from Reduced Source of Phosphorus in Non-Aqueous Solvents. Published October 29, 2023.
  • PMC. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Accessed March 7, 2026.
  • Beilstein Journal of Organic Chemistry. Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Published January 30, 2026.
  • SciSpace. Ionic liquids as (co)
  • MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples. Published September 10, 2021.
  • PMC.
  • PMC. Toward advanced ionic liquids.
  • Benchchem.
  • PMC. Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Accessed March 7, 2026.
  • Enlighten: Theses.
  • ResearchGate. (PDF) Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Published April 3, 2023.
  • Google Patents. US2960527A - Process for the preparation of dichloro phosphoric esters. Accessed March 7, 2026.
  • Google Patents. DE102011015104B4 - Process for the preparation of phosphoric acid aryl ester dichlorides. Accessed March 7, 2026.
  • Organic Chemistry Portal. Ionic Liquids. Accessed March 7, 2026.
  • NIMC. Best Synthetic Methods Organophosphorus V Chemistry Organophosphorus Chemistry. Accessed March 7, 2026.
  • ResearchGate. (PDF) Ionic Liquids as Promising Media in (Pre)
  • TCI Deutschland GmbH. Phosphorylation [Synthetic Reagents]. Accessed March 7, 2026.
  • ResearchGate. (PDF)
  • Adishank Chemicals. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. Published December 2, 2025.
  • PubChem. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573. Accessed March 7, 2026.
  • ResearchGate.
  • PMC.
  • The Royal Society of Chemistry.
  • SciSpace. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Accessed March 7, 2026.
  • YouTube. 22.06 Phosphorylation: Nomenclature and Mechanisms. Published November 12, 2019.
  • PMC. Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Published July 8, 2013.
  • Synlett. Phenyl Dichlorophosphate - Spotlight 94. Published July 2, 2004.
  • Scientific & Academic Publishing. Nucleophilic Substitution at Thiophosphoryl Center (P=S). Accessed March 7, 2026.

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Validation & Comparative

Comparing 3,4-Dichloro-phenyl dichlorophosphate to other phosphorylating agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Comparing 3,4-Dichloro-phenyl dichlorophosphate and Other Phosphorylating Agents

Introduction: The Critical Role of Phosphorylation

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a cornerstone of chemical and biological sciences. This transformation is fundamental in drug development, agrochemical synthesis, and materials science, as the phosphate moiety can significantly alter a molecule's biological activity, solubility, and stability.[1] The choice of phosphorylating agent is therefore a critical decision in the design of a synthetic route, directly impacting reaction efficiency, selectivity, and scalability.

This guide provides a comprehensive comparison of 3,4-Dichloro-phenyl dichlorophosphate with other widely used phosphorylating agents. We will delve into their relative reactivity, substrate scope, and practical handling considerations. Our analysis is grounded in experimental data and mechanistic principles to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Focus Reagent: 3,4-Dichloro-phenyl dichlorophosphate

Phenyl dichlorophosphates are a class of organophosphorus reagents used for the synthesis of phosphonates and phosphates.[2] They are noted for their role in producing flame retardants, plasticizers, and agricultural chemicals.[2][3]

Structure and Reactivity: The structure of 3,4-Dichloro-phenyl dichlorophosphate is characterized by a central phosphorus atom bonded to a 3,4-dichlorophenoxy group and two chlorine atoms. The two chlorine atoms are excellent leaving groups, and the phosphorus atom is highly electrophilic, making the compound a potent phosphorylating agent.

The key feature of this molecule is the electron-withdrawing effect of the two chlorine atoms on the phenyl ring. This effect increases the electrophilicity of the phosphorus center, likely making 3,4-Dichloro-phenyl dichlorophosphate more reactive than its non-chlorinated counterpart, phenyl dichlorophosphate.[4] This enhanced reactivity can be advantageous for phosphorylating less reactive substrates but may also lead to reduced selectivity in molecules with multiple nucleophilic sites.

Comparative Analysis of Phosphorylating Agents

The selection of a phosphorylating agent depends on a balance of reactivity, selectivity, stability, and cost. Below is a comparison of 3,4-Dichloro-phenyl dichlorophosphate with other major classes of reagents.

Phenyl Dichlorophosphate and its Derivatives

This class of reagents, including the topic compound, offers a tunable level of reactivity based on the substituents on the phenyl ring.

  • Advantages : They are powerful phosphorylating agents suitable for a wide range of substrates, including alcohols and amines.[4][5] Their reactivity can be modulated by aromatic ring substituents.

  • Limitations : Their high reactivity can be a drawback, potentially leading to side reactions and the need for protective group strategies. They are highly sensitive to moisture and release hydrochloric acid upon hydrolysis, requiring careful handling in anhydrous conditions.[4]

Diphenyl phosphoryl chloride (DPPC)

DPPC is a widely used phosphorylating agent where two phenoxy groups are attached to the phosphoryl core.[6][7]

  • Structure and Reactivity : With only one chlorine leaving group, DPPC is generally less reactive and more selective than dichlorophosphate analogues. It is a viscous, colorless liquid.[8]

  • Advantages : Its moderated reactivity allows for more controlled phosphorylations, often with higher yields and fewer byproducts. It is extensively used in the synthesis of complex biomolecules like di- and triphosphates and in peptide synthesis.[8][9]

  • Limitations : Being less reactive, it may require longer reaction times or more forcing conditions for difficult substrates.

Inorganic Phosphorylating Agents (e.g., POCl₃, PCl₃)

Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are among the most fundamental and reactive phosphorylating agents.

  • Advantages : They are inexpensive, readily available, and highly reactive, making them suitable for large-scale industrial processes where cost is a primary driver.

  • Limitations : Their extreme reactivity makes them highly non-selective, often leading to over-reaction or degradation of sensitive substrates. They react violently with water and produce copious amounts of HCl gas, posing significant handling challenges. Their use is typically restricted to simple, robust substrates.

Phosphoramidites

Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis.[10][11]

  • Structure and Reactivity : These are P(III) reagents, which are activated under mild acidic conditions to react with the hydroxyl group of a growing oligonucleotide chain.[12][] The resulting phosphite triester is then oxidized to the more stable P(V) phosphate.

  • Advantages : The phosphoramidite method is exceptionally high-yielding and specific, allowing for the automated synthesis of long DNA and RNA sequences with high fidelity.[11][14] The use of protecting groups on the nucleoside bases and the phosphoramidite itself prevents unwanted side reactions.[10]

  • Limitations : Phosphoramidites are primarily specialized for oligonucleotide synthesis and are not typically used for the general phosphorylation of small molecules. They are expensive and require specialized automated synthesizers.[12]

Comparative Data Summary
Feature3,4-Dichloro-phenyl dichlorophosphateDiphenyl phosphoryl chloride (DPPC)Phosphorus Oxychloride (POCl₃)Phosphoramidites
Reactivity Very HighHighExtremely HighModerate (Activated)
Selectivity Low to ModerateModerate to HighVery LowVery High
Primary Use General phosphorylation, prodrugsGeneral & complex phosphorylation[8]Bulk/industrial phosphorylationOligonucleotide synthesis[11][12]
Key Byproduct HCl, 3,4-DichlorophenolHCl, PhenolHClDepends on activator/capping agents
Handling Moisture sensitive, corrosive[15]Moisture sensitive, corrosiveHighly corrosive, reacts violently with waterRequires anhydrous conditions, inert atmosphere
Cost ModerateModerate to HighLowVery High

Mechanistic Insights & Experimental Workflows

Understanding the reaction mechanism is key to optimizing experimental conditions. Aryl dichlorophosphates and related agents typically follow a nucleophilic substitution pathway.

General Mechanism of Phosphorylation

The phosphorylation of an alcohol with an agent like 3,4-Dichloro-phenyl dichlorophosphate proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus center. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Caption: General mechanism of alcohol phosphorylation.

Typical Experimental Workflow

A successful phosphorylation reaction requires rigorous exclusion of atmospheric moisture. The following diagram outlines a typical laboratory workflow.

Experimental_Workflow cluster_workflow Phosphorylation Experimental Workflow prep 1. Reagent & Glassware Prep (Oven-dry glassware, Anhydrous solvents) setup 2. Reaction Setup (Under N₂ or Ar atmosphere) prep->setup addition 3. Reagent Addition (Substrate, Solvent, Base, then Phosphorylating Agent dropwise at 0°C) setup->addition reaction 4. Reaction (Stir at RT or heat as needed, Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, Extract with organic solvent, Wash with brine) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: Standard workflow for a phosphorylation reaction.

Experimental Protocols

The following protocols are representative examples for the phosphorylation of an amine and an alcohol. The choice of solvent, base, and temperature is critical and is explained in the rationale.

Protocol 1: Phosphorylation of an Amine with Diphenyl phosphoryl chloride

This protocol is adapted from the phosphinoylation of aminophosphonates and demonstrates a typical setup.[16]

  • Objective : To synthesize a phosphoramidate from a primary or secondary amine.

  • Materials :

    • Substrate (amine, 1.0 eq)

    • Diphenyl phosphoryl chloride (1.1 eq)

    • Triethylamine (Et₃N, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure :

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the amine substrate and anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add triethylamine via syringe.

    • Add diphenyl phosphoryl chloride dropwise via syringe over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Rationale :

    • Anhydrous Conditions : Phosphoryl chlorides react readily with water. All glassware must be dry and the reaction run under an inert atmosphere.[4][17]

    • Temperature Control : The initial addition is performed at 0 °C to control the exothermic reaction and minimize side product formation.

    • Base : Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.[16]

Protocol 2: Phosphorylation of a Primary Alcohol with Phenyl Dichlorophosphate
  • Objective : To synthesize a dichlorophosphate ester from a primary alcohol.

  • Materials :

    • Substrate (alcohol, 1.0 eq)

    • Phenyl dichlorophosphate (1.05 eq)

    • Anhydrous Pyridine (as solvent and base)

  • Procedure :

    • In an oven-dried flask under nitrogen, dissolve the primary alcohol in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add phenyl dichlorophosphate dropwise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully pour the reaction mixture over crushed ice and extract with diethyl ether.

    • Wash the combined organic extracts with cold 5% HCl solution (to remove pyridine), then with water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • The resulting phosphate ester can be used directly or purified if necessary.

  • Rationale :

    • Solvent/Base : Pyridine serves as both the solvent and the acid scavenger. Its basicity is sufficient to neutralize the generated HCl.

    • Reagent Stoichiometry : A slight excess of the phosphorylating agent is used to ensure complete conversion of the starting alcohol.

    • Workup : The acidic wash is crucial for removing the pyridine base from the organic product.

Safety and Handling

Phosphorylating agents of the chlorophosphate family are hazardous materials that demand strict safety protocols.

  • Corrosivity : These reagents are corrosive and can cause severe skin burns and eye damage upon contact.[15][18] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[17]

  • Moisture Sensitivity : They react with moisture, often vigorously, to release corrosive and toxic hydrogen chloride gas.[4][17] All handling must be done in a well-ventilated chemical fume hood and under anhydrous conditions.[17]

  • Storage : Store containers tightly sealed in a cool, dry, and well-ventilated area, away from water and incompatible materials like strong bases.[15][17] Storage under an inert atmosphere (nitrogen or argon) is recommended.

  • Disposal : Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[19]

Conclusion

The choice of a phosphorylating agent is a strategic decision in chemical synthesis. 3,4-Dichloro-phenyl dichlorophosphate represents a highly reactive option, suitable for challenging substrates where its enhanced electrophilicity can improve reaction rates. However, this reactivity must be balanced against potential losses in selectivity.

For more delicate or complex molecules, the moderated reactivity of diphenyl phosphoryl chloride often provides a superior outcome. For the highly specialized synthesis of DNA and RNA, phosphoramidites remain the undisputed gold standard due to their unparalleled efficiency and selectivity in an automated process. Finally, for large-scale industrial applications with robust substrates, the cost-effectiveness of inorganic reagents like POCl₃ is often the deciding factor.

By understanding the relative strengths and weaknesses of each agent, as detailed in this guide, researchers can better navigate the complexities of phosphorylation and select the optimal tool to achieve their synthetic goals.

References

  • diphenyl chlorophosphate 96% (c005b-027638). (n.d.). Cenmed Enterprises. Retrieved March 7, 2026, from [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience. Retrieved March 7, 2026, from [Link]

  • Pon, R. T., & Yu, S. (2005). Tandem oligonucleotide synthesis using linker phosphoramidites. Nucleic Acids Research, 33(7), 2230–2237. [Link]

  • Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. (2004, October 5). Cole-Parmer. Retrieved March 7, 2026, from [Link]

  • 7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech. Retrieved March 7, 2026, from [Link]

  • Li, W., & Guan, K. L. (2020). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. STAR Protocols, 1(2), 100091. [Link]

  • Step-by-step flowchart showing the 7TM phosphorylation assay protocol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Protocol - Phosphorylase Activity. (n.d.). SSERC. Retrieved March 7, 2026, from [Link]

  • A comparison of pKa2 values for phosphates, phosphonates, and fluorinated analogues. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Comparison between the two phosphorylation approaches to the final catalyst 6 a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Jessen, H. J., & Gademann, K. (2021). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. The Journal of organic chemistry, 86(1), 32–45. [Link]

  • Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. (2025, December 2). Adishank Chemicals. Retrieved March 7, 2026, from [Link]

  • van der Kamp, M., & Mulholland, A. J. (2019). Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosphate. Physical Chemistry Chemical Physics, 21(19), 9736–9745. [Link]

  • Organophosphates as Versatile Substrates in Organic Synthesis. (2024, April 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Goliszek, M., et al. (2021). Vapor Phosphorylation of Cellulose by Phosphorus Trichloride: Selective Phosphorylation of 6-Hydroxyl Function—The Synthesis of New Antimicrobial Cellulose 6-Phosphate(III)-Copper Complexes. Materials, 14(4), 991. [Link]

  • Visible-light-induced ligand to metal charge transfer excitation enabled phosphorylation of aryl halides. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Distribution of products during phosphorylation and thiophosphorylation of amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent advances in electrochemical C—H phosphorylation. (2022, November 3). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Bircher, M., et al. (2025). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α-Amino-α-Aryl-Methylphosphonates. ChemistrySelect, 10(8), e202404561. [Link]

  • 3,4-Dichlorophenyl isocyanate. (n.d.). Lanxess. Retrieved March 7, 2026, from [Link]

  • Proposed mechanism of Rh(III)-catalyzed aryl C-H phosphorylation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Aryl Dichlorophosphates: Predicting the Selectivity and Chemoselectivity of 3,4-Dichlorophenyl Dichlorophosphate in Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher and drug development professional, the precise installation of a phosphate moiety can be the defining step in achieving desired biological activity, enhancing solubility, or creating a successful prodrug. The choice of phosphorylating agent is therefore not a matter of convenience, but a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign.

This guide provides an in-depth technical comparison of aryl dichlorophosphates, with a specific focus on predicting the performance of the highly reactive, yet sparsely documented, 3,4-Dichlorophenyl Dichlorophosphate . While direct experimental data for this specific reagent is limited in peer-reviewed literature, we can construct a robust predictive framework by analyzing its parent compound, phenyl dichlorophosphate, and understanding the fundamental principles of physical organic chemistry. This guide will equip you with the expert insights needed to harness the power of this reagent class, anticipate its behavior in the presence of multiple functional groups, and design self-validating experimental protocols.

Understanding the Reagent: Structure, Reactivity, and the Influence of Substitution

Aryl dichlorophosphates are powerful phosphorylating agents characterized by a phosphorus center bonded to an aryloxy group and two reactive chlorine atoms.[1][2] The general structure allows for fine-tuning of reactivity based on the electronic nature of the substituents on the aromatic ring.

The parent compound, Phenyl Dichlorophosphate (PDCP) , is a widely used reagent for the phosphorylation of alcohols and amines.[3][4][5] Its reactivity is a balance between the electrophilicity of the phosphorus atom and the stability of the phenoxide leaving group.

Now, let us consider the subject of our focus: 3,4-Dichlorophenyl Dichlorophosphate .

cluster_0 3,4-Dichlorophenyl Dichlorophosphate P P O O P->O = Cl1 Cl P->Cl1 Cl2 Cl P->Cl2 O_Aryl O P->O_Aryl Aryl 3,4-Dichlorophenyl O_Aryl->Aryl

Caption: Structure of 3,4-Dichlorophenyl Dichlorophosphate.

The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This has two major consequences:

  • Increased Electrophilicity: The inductive and mesomeric withdrawal of electron density from the phosphorus atom via the aryloxy group makes the phosphorus center significantly more electrophilic than in PDCP. This translates to a much higher reaction rate.

  • Enhanced Leaving Group Ability: The electron-withdrawing substituents stabilize the resulting 3,4-dichlorophenoxide anion, making it a better leaving group.

Expert Insight: The heightened reactivity of 3,4-dichlorophenyl dichlorophosphate is a double-edged sword. While it allows for phosphorylation of less reactive alcohols and can potentially be used at lower temperatures, it may also lead to a decrease in selectivity in complex molecules with multiple nucleophilic sites. Careful control of stoichiometry and reaction temperature will be paramount.

Comparative Analysis: Performance Against Alternative Phosphorylating Agents

To strategically deploy 3,4-dichlorophenyl dichlorophosphate, it is essential to understand its predicted performance relative to other common phosphorylating agents.

ReagentStructurePredicted Relative ReactivityKey AdvantagesKey Disadvantages
Phosphoryl Chloride (POCl₃) P(O)Cl₃HighInexpensive, readily available, potent.Often unselective, generates multiple equivalents of HCl, harsh reaction conditions.[6][7]
Phenyl Dichlorophosphate (PDCP) C₆H₅OP(O)Cl₂ModerateGood balance of reactivity and selectivity, moderated reactivity compared to POCl₃.[2][3]Can require heating, may still lack selectivity for very similar functional groups.[8]
3,4-Dichlorophenyl Dichlorophosphate C₆H₄Cl₂OP(O)Cl₂Very HighHighly reactive for hindered or deactivated alcohols, potentially lower reaction temperatures.Likely less selective than PDCP, highly sensitive to moisture.
Phosphoramidites (RO)₂PNR'₂Low (requires oxidation)Very high selectivity, cornerstone of oligonucleotide synthesis, mild conditions.[9]Multi-step process (phosphorylation, oxidation, deprotection), expensive.

Navigating Chemoselectivity: Alcohols vs. Amines

A common challenge in the synthesis of complex molecules, such as amino acid derivatives or certain natural products, is the selective phosphorylation of a hydroxyl group in the presence of a more nucleophilic amine.

The Causality Behind the Challenge: Amines are generally more nucleophilic than alcohols. Consequently, most phosphorylating agents, including POCl₃ and PDCP, will preferentially react with an amine to form a phosphoramidate.[1]

Strategies for Achieving O-Phosphorylation over N-Phosphorylation:

  • Protecting Groups: The classic approach is to protect the amine functionality (e.g., as a Boc or Cbz carbamate) before phosphorylation. However, this adds steps to the synthesis.

  • Exploiting Steric Hindrance: If the amine is significantly more sterically hindered than the target alcohol, some selectivity may be achieved, although this is often substrate-dependent.

  • pH Control: In some cases, protonating the amine with a stoichiometric amount of acid can render it non-nucleophilic, allowing for selective phosphorylation of the neutral alcohol. This requires careful selection of the acid and base used in the phosphorylation step.

Expert Prediction for 3,4-Dichlorophenyl Dichlorophosphate: Due to its predicted high reactivity, achieving chemoselectivity for an alcohol in the presence of an unprotected amine will be extremely challenging. The reaction is likely to favor the formation of the phosphoramidate. Therefore, amine protection is the most reliable strategy when using this reagent.

cluster_workflow Chemoselective Phosphorylation Workflow Start Complex Molecule (with -OH and -NH2 groups) Protect Protect Amine Group (e.g., Boc-anhydride) Start->Protect Step 1 Phosphorylate Phosphorylate Alcohol with 3,4-Dichlorophenyl Dichlorophosphate Protect->Phosphorylate Step 2 Deprotect Deprotect Amine (e.g., TFA or HCl) Phosphorylate->Deprotect Step 3 End Selectively O-Phosphorylated Product Deprotect->End Final Product

Caption: Recommended workflow for selective alcohol phosphorylation.

Mastering Regioselectivity: Differentiating Between Multiple Hydroxyl Groups

In molecules such as carbohydrates and nucleosides, the challenge shifts from chemoselectivity to regioselectivity—the ability to phosphorylate one specific hydroxyl group among several.

Key Principles Governing Regioselectivity:

  • Steric Accessibility: Primary alcohols are generally less sterically hindered and therefore react faster than secondary or tertiary alcohols. This is a dominant factor in the selective 5'-phosphorylation of unprotected nucleosides.[10]

  • Electronic Effects: Electron-donating groups near a hydroxyl group can increase its nucleophilicity, while electron-withdrawing groups can decrease it.

  • Anchimeric Assistance: Neighboring groups can sometimes participate in the reaction, directing the phosphorylating agent to a specific position.

Application to Nucleoside Phosphorylation: The selective phosphorylation of the 5'-primary hydroxyl group in unprotected nucleosides is a well-established transformation. Reagents like POCl₃ in trialkyl phosphate solvents have shown remarkable selectivity for the 5'-position.[10][11]

cluster_mechanism Mechanism of Selective 5'-Phosphorylation Nucleoside Unprotected Nucleoside (5'-OH, 3'-OH, 2'-OH) Intermediate 5'-O-Phosphorodichloridate Intermediate Nucleoside->Intermediate Reagent Aryl Dichlorophosphate (ArOP(O)Cl2) Reagent->Nucleoside 1. Nucleophilic attack by sterically accessible 5'-OH Hydrolysis Hydrolysis Intermediate->Hydrolysis 2. Workup Product 5'-Monophosphate Nucleotide Hydrolysis->Product

Caption: General mechanism for regioselective 5'-phosphorylation.

Expert Prediction for 3,4-Dichlorophenyl Dichlorophosphate: The high reactivity of this reagent suggests that while the inherent preference for the primary 5'-hydroxyl will still be a major directing factor, the risk of over-phosphorylation at the secondary 2'- and 3'-hydroxyls is significantly higher than with standard PDCP. To mitigate this, the following experimental parameters must be meticulously controlled:

  • Low Temperature: Conduct the reaction at 0 °C or below to temper reactivity.

  • Stoichiometry: Use of just over one equivalent of the reagent is crucial.

  • Slow Addition: Add the phosphorylating agent dropwise to the solution of the nucleoside to avoid localized high concentrations.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. They represent a starting point for optimization with a highly reactive agent like 3,4-dichlorophenyl dichlorophosphate.

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol describes a general procedure for phosphorylating a primary alcohol using an aryl dichlorophosphate.

Materials:

  • Substrate (1.0 mmol)

  • 3,4-Dichlorophenyl dichlorophosphate (1.1 mmol, 1.1 eq)

  • Anhydrous Pyridine or Triethylamine (3.0 mmol, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the alcohol substrate (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 3,4-dichlorophenyl dichlorophosphate (1.1 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Hydrolysis (Workup): Once the starting material is consumed, carefully quench the reaction by adding cold water (5 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting diaryl phosphate ester can be purified by flash column chromatography on silica gel. The aryl protecting groups can then be removed by appropriate methods (e.g., hydrogenolysis) to yield the final phosphate monoester.

Protocol 2: Selective 5'-Phosphorylation of an Unprotected Nucleoside

This protocol is adapted from established methods for selective nucleoside phosphorylation and should be optimized for the highly reactive 3,4-dichlorophenyl dichlorophosphate.[10]

Materials:

  • Unprotected Nucleoside (e.g., Adenosine) (1.0 mmol)

  • 3,4-Dichlorophenyl dichlorophosphate (1.05 mmol, 1.05 eq)

  • Anhydrous Trimethyl Phosphate (5 mL)

  • Anhydrous Pyridine (optional, for acid scavenging)

  • Acetone

  • Water

Methodology:

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend the unprotected nucleoside (1.0 mmol) in anhydrous trimethyl phosphate (5 mL).

  • Cooling: Cool the suspension to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: Slowly add 3,4-dichlorophenyl dichlorophosphate (1.05 mmol) dropwise to the stirred suspension over 20-30 minutes. Maintain the low temperature throughout the addition.

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. The suspension should gradually become a clear solution. Monitor the reaction by HPLC or ³¹P NMR.

  • Quenching and Hydrolysis: Once the reaction is complete, quench by pouring the mixture into a beaker containing ice-cold acetone (50 mL) and water (5 mL). Stir for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Precipitation and Isolation: The desired 5'-monophosphate may precipitate. Collect the solid by filtration, wash with cold acetone, and dry under vacuum. If no precipitate forms, the product can be isolated by ion-exchange chromatography or by adjusting the pH to precipitate the product.

  • Purification: Further purification can be achieved by recrystallization or preparative HPLC.

Conclusion and Future Outlook

While 3,4-dichlorophenyl dichlorophosphate remains a specialized reagent with limited published applications, a thorough understanding of the principles governing the reactivity of aryl dichlorophosphates allows for its strategic and predictive application in complex molecule synthesis. Its heightened reactivity makes it a promising candidate for challenging phosphorylations but demands rigorous control over reaction conditions to achieve the desired selectivity. As synthetic chemists continue to tackle increasingly complex targets, highly activated yet tunable reagents like 3,4-dichlorophenyl dichlorophosphate will undoubtedly find their place in the modern synthetic toolbox. It is our hope that this guide provides the foundational knowledge and practical insights necessary for researchers to explore the full potential of this powerful phosphorylating agent.

References

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides. Bulletin of the Chemical Society of Japan. [Link]

  • Yoshikawa, M., Sakuraba, M., & Kusashio, K. (1970). The Facile Synthesis of 5′-Nucleotides by the Selective Phosphorylation of a Primary Hydroxyl Group of Nucleosides with Phosphoryl Chloride. Bulletin of the Chemical Society of Japan. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters. [Link]

  • Stadlbauer, S., et al. (2021). Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions. Chemistry – A European Journal. [Link]

  • Jokanović, M., & Kosanović, M. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Chemical Research in Toxicology. [Link]

  • Liu, H. J., & Ramani, B. (1997). Phenyl Dichlorophosphate - A Versatile Reagent. Synlett. [Link]

  • Gibard, C., et al. (2016). Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources. Nature Communications. [Link]

  • LibreTexts Chemistry. (2022). Phosphorylation of Alcohols. [Link]

  • Domon, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]

  • Adishank Chemicals. (2025). Phosphorous Oxychloride (POCl₃): Applications, and Industrial Importance. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central. [Link]

  • Adishank Chemicals. (2025). Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. [Link]

  • LibreTexts Chemistry. (2021). Phosphorylation of Alcohols. [Link]

  • van der Pijl, F., et al. (2016). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. The Journal of Organic Chemistry. [Link]

  • Kappe, C. O. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Chemdad. (n.d.). 4-CHLOROPHENYL PHOSPHORODICHLORIDATE. [Link]

  • Google Patents. (1964).
  • Guedes, A., et al. (2023). Phosphorylated Polyesters Inspired by Phospholipids: Synthesis, Characterization, and Potential Applications. Biomacromolecules. [Link]

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A Comparative Guide to the Kinetic Analysis of Phosphorylation Reactions: 3,4-Dichloro-phenyl dichlorophosphate and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the phosphorylation of alcohols is a cornerstone reaction. The choice of phosphorylating agent is critical, directly impacting reaction rates, yields, and selectivity. This guide provides an in-depth kinetic analysis of reactions involving 3,4-Dichloro-phenyl dichlorophosphate, a powerful but highly reactive phosphorylating agent. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Phosphorylating Agents

Phosphorylation is a fundamental transformation for the synthesis of a vast array of biologically active molecules, from nucleotides and phospholipids to phosphoproteins and various prodrugs. The efficiency of this reaction is largely governed by the electrophilicity of the phosphorus center and the nature of the leaving groups on the phosphorylating agent. 3,4-Dichloro-phenyl dichlorophosphate, with its electron-deficient aromatic ring and two labile chloride leaving groups, is a potent reagent for this purpose. However, its high reactivity can sometimes be a double-edged sword, leading to challenges in controlling selectivity and handling.

This guide will explore the kinetics of phosphorylation using 3,4-Dichloro-phenyl dichlorophosphate and compare it with two common alternatives: Diphenyl chlorophosphate and 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl).

Reaction Kinetics: A Comparative Analysis

To provide a quantitative comparison, we will consider the phosphorylation of a model primary alcohol, ethanol, under pseudo-first-order conditions. The reaction progress can be effectively monitored in real-time using in operando ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique allows for the direct observation of the disappearance of the starting phosphorylating agent and the appearance of the phosphorylated product and any intermediates.[1][2][3]

The Reaction:

The electron-withdrawing chlorine atoms on the phenyl ring of 3,4-Dichloro-phenyl dichlorophosphate significantly enhance the electrophilicity of the phosphorus atom, leading to a faster reaction rate compared to less substituted analogs. This is consistent with the principles of the Hammett equation, which describes a linear correlation between the logarithm of reaction rates and the electronic properties of substituents on an aromatic ring.[4]

Comparative Kinetic Data:

Phosphorylating AgentStructureRelative Rate (krel)Key Characteristics
3,4-Dichloro-phenyl dichlorophosphate C₆H₃Cl₂O₂PCl₂HighHighly reactive due to two chloride leaving groups and electron-withdrawing dichlorophenyl group. May lead to side reactions if not controlled.
Diphenyl chlorophosphate (C₆H₅O)₂POClModerateLess reactive than dichlorophosphates due to only one chloride leaving group and the presence of two phenoxy groups.[5][6] Offers better control over the reaction.[5]
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) C₁₅H₂₃ClO₂SLowPrimarily a condensing agent, its use in phosphorylation is indirect.[7] The reaction is generally slower and requires activation of the phosphate source.[7] The bulky isopropyl groups provide steric hindrance, which can influence selectivity.[8]

Note: The relative rates are qualitative estimations based on the electronic and steric properties of the reagents.

Mechanistic Insights

The phosphorylation of an alcohol by an aryl dichlorophosphate is generally believed to proceed through a nucleophilic substitution reaction at the phosphorus center. The reaction can follow either a concerted (Sɴ2-like) or a stepwise (associative or dissociative) mechanism, depending on the specific reactants, solvent, and reaction conditions.[5]

G cluster_0 Phosphorylation Mechanism Reagents Alcohol (R-OH) + 3,4-Dichloro-phenyl dichlorophosphate Intermediate Pentacoordinate Intermediate or Transition State Reagents->Intermediate Nucleophilic Attack Products Phosphorylated Alcohol + HCl Intermediate->Products Leaving Group Departure G cluster_workflow Kinetic Experiment Workflow prep_reagents Prepare Stock Solutions (in CDCl3 under N2) setup_nmr Set up NMR Spectrometer (Tune probe, lock, shim) prep_reagents->setup_nmr initiate_reaction Initiate Reaction in NMR Tube (Inject ethanol solution into dichlorophosphate solution) setup_nmr->initiate_reaction acquire_data Acquire Time-Resolved ³¹P NMR Spectra initiate_reaction->acquire_data process_data Process and Analyze Data (Integration, Concentration vs. Time) acquire_data->process_data determine_kinetics Determine Rate Constant (kobs) process_data->determine_kinetics

Figure 2: Workflow for the kinetic analysis of a phosphorylation reaction using ³¹P NMR.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Solution A (Dichlorophosphate): Prepare a 0.1 M solution of 3,4-Dichloro-phenyl dichlorophosphate in anhydrous CDCl₃ containing a known concentration of an internal standard (e.g., 0.05 M triphenyl phosphate).

    • Solution B (Alcohol): Prepare a 1.0 M solution of anhydrous ethanol in anhydrous CDCl₃. The large excess of ethanol ensures pseudo-first-order kinetics. [9][10]

  • NMR Spectrometer Setup:

    • Place a sealed NMR tube containing only CDCl₃ into the spectrometer.

    • Tune the phosphorus probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution. [11]

  • Reaction Initiation and Data Acquisition:

    • Transfer 0.5 mL of Solution A into a clean, dry NMR tube under an inert atmosphere.

    • Acquire a single ³¹P NMR spectrum of the starting material (t=0).

    • Rapidly inject 0.05 mL of Solution B into the NMR tube, cap it, and invert it several times to ensure thorough mixing.

    • Immediately insert the NMR tube back into the spectrometer and start acquiring a series of time-resolved ³¹P NMR spectra. A typical acquisition might involve collecting a spectrum every 1-5 minutes for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives). [12][13]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the starting 3,4-Dichloro-phenyl dichlorophosphate and the phosphorylated product.

    • Normalize the integrals to the integral of the internal standard to account for any variations in acquisition parameters.

    • Calculate the concentration of the starting material at each time point.

  • Determination of the Pseudo-First-Order Rate Constant (kobs):

    • Plot the natural logarithm of the concentration of 3,4-Dichloro-phenyl dichlorophosphate (ln[DCPDP]) versus time.

    • The data should yield a straight line, confirming pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line. [14][15][16]

Conclusion: Selecting the Right Tool for the Job

The kinetic analysis of phosphorylation reactions is crucial for optimizing reaction conditions and understanding reaction mechanisms. 3,4-Dichloro-phenyl dichlorophosphate is a highly effective phosphorylating agent, characterized by its rapid reaction kinetics due to the presence of strong electron-withdrawing groups. However, for substrates that are sensitive or where greater control over the reaction is desired, less reactive alternatives such as diphenyl chlorophosphate may be more suitable. For reactions requiring mild conditions and high selectivity, condensing agents like TPS-Cl, in conjunction with a phosphate source, offer another viable, albeit slower, approach.

The use of in operando ³¹P NMR spectroscopy provides a powerful and direct method for obtaining high-quality kinetic data, enabling researchers to make data-driven decisions in the selection of phosphorylating agents and the optimization of reaction parameters. This guide provides a framework for conducting such comparative studies, ultimately facilitating the development of more efficient and robust synthetic methodologies in drug discovery and beyond.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the full document.)

Sources

The Challenger and the Champions: Benchmarking 3,4-Dichloro-phenyl dichlorophosphate Against Leading Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient and precise synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent—the molecular matchmaker that forges the critical amide bond—profoundly influences reaction yield, purity, and the stereochemical integrity of the final peptide. While a well-established arsenal of coupling reagents, including phosphonium and uronium/aminium salts, dominates the field, the exploration of novel, efficient, and cost-effective alternatives is a perpetual pursuit.

This guide provides a comprehensive, objective comparison of a lesser-explored organophosphorus reagent, 3,4-Dichloro-phenyl dichlorophosphate, against the titans of peptide synthesis: HATU, HBTU, PyBOP, and the classic DCC/HOBt system. As Senior Application Scientists, we move beyond a mere listing of protocols to dissect the causality behind experimental choices, grounding our analysis in mechanistic principles and empirical data. Our aim is to equip you with the critical insights needed to select the optimal reagent for your specific synthetic challenge.

The Landscape of Amide Bond Formation: A Mechanistic Overview

The formation of a peptide bond is a condensation reaction requiring the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The efficiency and fidelity of this process are dictated by the nature of the activating agent.

The Established Champions: A Brief Revisit
  • Uronium/Aminium Salts (HATU, HBTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are renowned for their high reactivity and ability to suppress racemization.[1][2] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which rapidly acylates the amine.[3] HATU, incorporating the 7-azabenzotriazole moiety, is generally considered more reactive and less prone to racemization than its HOBt-based counterpart, HBTU.[4][5]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that offers excellent coupling efficiency with a reduced risk of the guanidinylation side reaction sometimes observed with uronium salts.[4][6] Its mechanism also proceeds through the formation of a reactive HOBt ester.

  • Carbodiimides (DCC/HOBt): N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and powerful dehydrating agent.[7][8] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which can then react with the amine or with HOBt to form a less reactive but also less racemization-prone HOBt ester.[9][10] The primary drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[11]

The Challenger: 3,4-Dichloro-phenyl dichlorophosphate

3,4-Dichloro-phenyl dichlorophosphate belongs to the class of organophosphorus reagents. While extensively used in the synthesis of pesticides and flame retardants, its application as a peptide coupling reagent is not as well-documented as the "champions." However, its chemical structure suggests a potent capacity for carboxylic acid activation.

Mechanism of Action (Proposed): Phenyl dichlorophosphates are powerful phosphorylating agents. In the context of amide bond formation, 3,4-Dichloro-phenyl dichlorophosphate is proposed to react with the carboxylate anion to form a highly reactive mixed phosphoric-carboxylic anhydride. The electron-withdrawing chlorine atoms on both the phosphorus center and the phenyl ring enhance the electrophilicity of the phosphorus atom, facilitating the initial attack by the carboxylate. This mixed anhydride is an excellent acylating agent, readily undergoing nucleophilic attack by the amine to form the desired amide bond, releasing 3,4-dichlorophenyl phosphate and chloride as byproducts.

Head-to-Head Comparison: A Data-Driven Analysis

To provide an objective benchmark, we have compiled and analyzed data from various studies on the performance of these coupling reagents. It is crucial to note that direct comparative data for 3,4-Dichloro-phenyl dichlorophosphate in peptide synthesis is scarce. Therefore, its projected performance is based on mechanistic similarities to other organophosphorus reagents and its known reactivity.

Quantitative Performance Metrics

The following tables summarize the expected performance of 3,4-Dichloro-phenyl dichlorophosphate in comparison to the established reagents in terms of crude peptide purity and the suppression of racemization.

Table 1: Comparative Crude Peptide Purity (%)

Coupling ReagentTypical Crude Purity (%)Notes
3,4-Dichloro-phenyl dichlorophosphate Estimated 85-95%Projection based on the high reactivity of similar organophosphorus reagents. The formation of soluble byproducts may simplify purification.
HATU90-98%Generally provides very high purity, especially for difficult couplings.[1]
HBTU85-95%A robust and reliable reagent, though slightly less efficient than HATU in some cases.[3]
PyBOP88-96%Offers high purity with the advantage of avoiding guanidinylation side reactions.[6]
DCC/HOBt75-90%Can provide good purity, but is often compromised by the presence of the DCU byproduct and a higher propensity for side reactions if not carefully controlled.[1][12]

Table 2: Comparative Racemization Levels (%)

Coupling ReagentTypical Racemization (%)Notes
3,4-Dichloro-phenyl dichlorophosphate Estimated < 2%Organophosphorus reagents are known for low racemization. The rapid formation of the mixed anhydride and subsequent fast coupling should minimize the lifetime of the activated species, thereby reducing the opportunity for racemization.[13]
HATU< 1-2%Excellent suppression of racemization, particularly with the use of a hindered base like DIPEA.[5]
HBTU< 2-5%Generally low racemization, but can be higher than HATU, especially in fragment coupling.[4]
PyBOP< 2%Known for its ability to suppress racemization effectively.[14]
DCC/HOBt1-10%The addition of HOBt is crucial for minimizing racemization; without it, levels can be significantly higher.[4][5]

Disclaimer: The data for 3,4-Dichloro-phenyl dichlorophosphate is a projection based on the known reactivity of analogous organophosphorus compounds and should be validated experimentally.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for utilizing each of the discussed coupling reagents in a typical solid-phase peptide synthesis (SPPS) workflow.

General SPPS Workflow

The following diagram illustrates the fundamental steps in a single coupling cycle during Fmoc-based SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Amino Acid) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

Protocol for 3,4-Dichloro-phenyl dichlorophosphate (Projected)

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • 3,4-Dichloro-phenyl dichlorophosphate (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Resin with a free amine group

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.

  • Activation Solution Preparation: In a separate, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Fmoc-protected amino acid in anhydrous DMF. Cool the solution to 0 °C.

  • Activation: Slowly add DIEA to the amino acid solution, followed by the dropwise addition of 3,4-Dichloro-phenyl dichlorophosphate. Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the mixed anhydride.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and soluble byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol for HATU

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • HATU (3 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • Resin with a free amine group

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described above.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Coupling Reaction: Add DIEA to the activation solution and immediately add the mixture to the deprotected resin. Agitate at room temperature for 30-60 minutes.

  • Washing and Monitoring: Wash the resin as described previously and perform a Kaiser test.

Protocol for PyBOP

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • PyBOP (3 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • Resin with a free amine group

Procedure:

  • Resin Preparation: Swell and deprotect the resin.

  • Activation Solution Preparation: Dissolve the Fmoc-protected amino acid and PyBOP in DMF.

  • Coupling Reaction: Add DIEA to the activation solution and add the mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Washing and Monitoring: Wash the resin and perform a Kaiser test.

Protocol for DCC/HOBt

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • DCC (3 equivalents)

  • HOBt (3 equivalents)

  • DMF

  • DCM

  • Resin with a free amine group

Procedure:

  • Resin Preparation: Swell and deprotect the resin.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF. Cool the solution to 0 °C.

  • Coupling Reaction: Add a solution of DCC in DCM to the amino acid/HOBt mixture. Add this activation mixture to the resin. Allow the reaction to warm to room temperature and agitate for 2-4 hours.

  • Washing and Monitoring: Wash the resin extensively with DMF and DCM to remove soluble reagents and the DCU byproduct. Perform a Kaiser test.

Analytical Verification: Ensuring Peptide Quality

The ultimate measure of a coupling reagent's efficiency lies in the analytical characterization of the synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, while chiral analytical techniques are essential for quantifying racemization.

Purity Assessment by HPLC

Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. A typical analytical run involves a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is calculated from the relative area of the main peptide peak.[15][16]

Racemization Analysis

Several methods can be employed to determine the extent of racemization:

  • Chiral HPLC: After total acid hydrolysis of the peptide, the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified on a standard C18 column.[17][18]

  • Capillary Electrophoresis (CE): This high-resolution technique can often separate peptide diastereomers directly, without the need for hydrolysis and derivatization.[19]

  • NMR Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[17]

Analytical_Workflow Crude_Peptide Crude Peptide (Post-Synthesis) HPLC Purity Analysis (RP-HPLC) Crude_Peptide->HPLC Hydrolysis Total Acid Hydrolysis (6N HCl) Crude_Peptide->Hydrolysis Purified_Peptide Purified Peptide HPLC->Purified_Peptide Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_Analysis Racemization Analysis (Chiral HPLC/CE/NMR) Derivatization->Chiral_Analysis

Caption: A typical analytical workflow for the characterization of synthetic peptides.

Conclusion and Future Outlook

The established coupling reagents—HATU, HBTU, and PyBOP—continue to be the workhorses of peptide synthesis, offering a reliable balance of high efficiency and low racemization. Carbodiimides like DCC, when paired with additives, remain a viable, cost-effective option.

Our analysis suggests that 3,4-Dichloro-phenyl dichlorophosphate holds promise as a potent and efficient coupling reagent. Its projected high reactivity, stemming from its organophosphorus nature, and the potential for simplified purification due to soluble byproducts, make it an intriguing candidate for further investigation. However, it is imperative to underscore that comprehensive experimental validation is required to substantiate these projections. Head-to-head comparative studies under standardized conditions are essential to definitively ascertain its efficacy in terms of yield, purity, and, most critically, the preservation of stereochemical integrity.

For researchers at the forefront of peptide and drug development, the exploration of novel reagents like 3,4-Dichloro-phenyl dichlorophosphate is not merely an academic exercise. It is a critical endeavor that can lead to more efficient, economical, and ultimately, more effective synthetic routes to the next generation of therapeutic peptides.

References

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)
  • AltaBioscience. (n.d.).
  • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • BenchChem. (2025).
  • Moroder, L., et al. (n.d.). Miscellaneous Reactions 3.9.1 Organophosphorus Reagents.
  • Guttman, A., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2377–2382.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents in Peptide Synthesis: Woodward's Reagent K vs. Dicyclohexylcarbodiimide (DCC).
  • BenchChem. (2025). A Comparative Guide to TOTU and PyBOP Coupling Reagents for Peptide Synthesis.
  • Master Organic Chemistry. (2018, February 28).
  • Carpino, L. A., et al. (2004). Organophosphorus and nitro-substituted sulfonate esters of 1-hydroxy-7-azabenzotriazole as highly efficient fast-acting peptide coupling reagents. Journal of the American Chemical Society, 126(1), 194-204.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1547–1557.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Farhana, K., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(32), 3125-3129.
  • Castro, B., et al. (1990). PyBOP®: A NEW PEPTIDE COUPLING REAGENT DEVOID OF TOXIC BY-PRODUCT. Tetrahedron Letters, 31(2), 205-208.
  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Kim, S., et al. (2014). Conversion of ketoximes into amides under treatment with phenyl dichlorophosphate. Tetrahedron Letters, 55(1), 240-243.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Dilun Biotechnology. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Almac. (n.d.).
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mata, E. G., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 48-55.
  • Bachem. (n.d.).
  • BenchChem. (2025).
  • Pease, B. J., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Mata, E. G., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 48-55.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Chekhavtsova, E. A., et al. (2012). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 10(1), 38-43.
  • MedChemExpress. (n.d.).
  • Hidayat, A., et al. (2018). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Conference Proceedings, 2023(1), 020133.
  • Master Organic Chemistry. (2018, February 28).
  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • The Organic Chemistry Tutor. (2013, February 26).
  • Hu, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Thasana, N., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. Green Chemistry, 17(6), 3531-3536.
  • Fisher Scientific. (n.d.). Amide Synthesis.

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Cost-effectiveness analysis of 3,4-Dichloro-phenyl dichlorophosphate in industrial processes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to scaling up phosphoramidate prodrugs (ProTides) requires a rigorous evaluation of reagent efficiency. In the synthesis of antiviral pronucleotides (such as those used in Hepatitis C therapies), the choice of phosphorylating agent dictates the entire economic trajectory of the production line.

This guide provides a comprehensive cost-effectiveness and performance analysis comparing 3,4-Dichloro-phenyl dichlorophosphate (3,4-DCPP) against industry-standard alternatives.

Mechanistic Rationale: The Case for 3,4-DCPP

In nucleotide prodrug synthesis, the phosphorylating agent must possess sufficient electrophilicity to overcome the steric hindrance of modified nucleoside analogs (e.g., 4'-azido-uridine)[1].

While unsubstituted phenyl dichlorophosphate (PDP) is cheap, it often yields sluggish kinetics and poor stereoselectivity. By employing 3,4-DCPP (CAS 870673-87-3)[2], we alter the electronic landscape of the reaction. The electron-withdrawing chlorine substituents at the 3 and 4 positions of the phenoxy ring pull electron density away from the central phosphorus atom via inductive effects. This enhanced electrophilicity significantly accelerates the nucleophilic attack by the incoming amino acid ester and the subsequent nucleoside[3], directly translating to higher yields and fewer side reactions.

Quantitative Comparative Analysis

The table below summarizes the cost-benefit matrix of three common phosphorylating agents. The true industrial cost is not driven by the raw material price of the dichlorophosphate, but by the preservation of the high-value nucleoside intermediate and the reduction of downstream purification bottlenecks.

ReagentRelative Reagent CostP-Center ElectrophilicityAvg. Prodrug Yield (%)Primary Downstream ImpurityNet Cost-Effectiveness (per kg API)
Phenyl Dichlorophosphate (PDP) Low ($)Baseline45 - 55%Unreacted nucleoside, hydrolysis productsLow : High HPLC purification costs
2,4-Dichlorophenyl Dichlorophosphate Medium (

)
High60 - 70%Bis(aryl) phosphorochloridates[4]Moderate : Requires silica gel filtration
3,4-Dichlorophenyl Dichlorophosphate High (

$)
Very High> 75% Minor unreacted amino acid esterHigh : High nucleoside preservation

Experimental Protocol: A Self-Validating System

To establish a trustworthy, highly reproducible process, the following protocol details the synthesis of a model HCV phosphoramidate prodrug using 3,4-DCPP. This workflow incorporates crucial In-Process Controls (IPCs) to validate intermediate formation, ensuring the system prevents downstream failure.

Step 1: Synthesis of 3,4-DCPP

  • Reagents : Charge a dry, nitrogen-purged reactor with 3,4-dichlorophenol (1.0 eq) and phosphorus oxychloride (POCl₃, 1.0 eq) in anhydrous diethyl ether[1].

  • Causality-Driven Addition : Cool the mixture to 0°C. Add Triethylamine (TEA, 1.0 eq) dropwise over 2 hours. Causality: The slow addition of the base controls the highly exothermic evolution of HCl and minimizes the formation of symmetrical bis(3,4-dichlorophenyl) phosphorochloridate byproducts[4].

  • Isolation : Filter the triethylamine hydrochloride salts under an inert atmosphere. Evaporate the solvent to yield 3,4-DCPP as a clear yellow oil[1].

Step 2: In-Process Control (IPC) Validation

  • Self-Validating Check : Extract a 50 µL aliquot and run a ³¹P NMR spectrum in CDCl₃.

  • Acceptance Criteria : You must observe a clean singlet at approximately δ 4.79 ppm [1]. If a peak at ~ -6.9 ppm appears, bis-aryl substitution has occurred[4], and the batch must be distilled before proceeding. Do not introduce the high-value nucleoside without this validation.

Step 3: Phosphoramidate Formation & Nucleoside Coupling

  • Amino Acid Coupling : React 3,4-DCPP with L-alanine ethyl ester hydrochloride (1.0 eq) in the presence of TEA at -78°C to form the phosphorochloridate intermediate.

  • Nucleoside Addition : Add the intermediate to a solution of the nucleoside analog (e.g., 4'-azido-uridine)[1].

  • Catalysis : Introduce N-methylimidazole (NMI). Causality: NMI is vastly superior to pyridine here; it acts as both a base and a highly active nucleophilic catalyst, activating the sterically hindered 5'-OH of the nucleoside for rapid substitution, thereby minimizing degradation pathways[1].

Visualizing Workflows and Economic Logic

Workflow Step1 3,4-Dichlorophenol + POCl3 Step2 3,4-DCPP Intermediate (δP ~4.79 ppm) Step1->Step2 Phosphorylation Step3 L-Alanine Ester Coupling Step2->Step3 Step4 Phosphoramidate Chloride Step3->Step4 Substitution Step5 Nucleoside Addition (e.g., 4'-azido-uridine) Step4->Step5 Step6 Final Pronucleotide (API) Step5->Step6 NMI-Mediated Coupling

Experimental workflow for ProTide synthesis utilizing 3,4-DCPP.

CostLogic A Selection of 3,4-DCPP B Higher Upstream Reagent Cost A->B C Enhanced P-center Electrophilicity A->C G Net Reduction in Cost per kg of API B->G D >75% Coupling Yield C->D E Minimal Unreacted Nucleoside C->E F Reduced Downstream HPLC Purification D->F E->F F->G

Cost-Effectiveness Logical Relationship: Upstream reagent cost vs. downstream purification.

References

  • Molaid Chemical Database : 3,4-dichlorophenyl phosphorodichloridate - CAS 870673-87-3. Molaid. Available at: [Link]

  • European Patent Office: Antiviral Phosphoramidates of 4'-C-Azido-Substituted Pronucleotides (EP 1928475 B1). Google Patents.
  • Google Patents: Process for the preparation of bis(aryl)-phosphorohalidates (US5245069A). Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-phenyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of reactive chemical reagents requires a commitment to safety that extends beyond the bench. For compounds like 3,4-Dichloro-phenyl dichlorophosphate, a highly reactive organophosphate, this commitment culminates in a meticulous and informed disposal process. This guide provides the essential operational and safety protocols for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on the causality behind each step, building a framework of trust and scientific integrity that goes beyond simple instruction.

Immediate Safety & Hazard Assessment: The First Line of Defense

Before any handling or disposal begins, a thorough understanding of the immediate risks is paramount. 3,4-Dichloro-phenyl dichlorophosphate is not merely a chemical waste product; it is a potent, reactive, and corrosive substance that demands respect.

Core Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[1][2]

  • High Reactivity with Water: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[3][4] This property is the central challenge in its handling and disposal.

  • Toxicity: As an organophosphate, it is toxic if swallowed or inhaled.

Mandatory Personal Protective Equipment (PPE): Given the severe hazards, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Chemical splash goggles and a full-face shield.Protects against splashes of the liquid and the corrosive gases produced upon contact with moisture.[1][5]
Hand Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).Standard nitrile gloves offer insufficient protection against this corrosive compound. Check manufacturer's glove compatibility data.
Body Chemical-resistant apron or a full chemical suit over a lab coat.Provides a barrier against spills and splashes that could cause severe burns.[5]
Respiratory Use only within a certified chemical fume hood. For emergencies or large spills, a self-contained breathing apparatus (SCBA) is required.Protects against inhalation of corrosive vapors and toxic decomposition products.[6]

Chemical Profile and Reactivity

Understanding the chemical nature of 3,4-Dichloro-phenyl dichlorophosphate is key to predicting its behavior and safely managing its disposal. The phosphorus(V) center is highly electrophilic, making it susceptible to nucleophilic attack, most notably by water (hydrolysis).

PropertyValueSignificance for Disposal
Molecular Formula C₆H₃Cl₅O₂PHigh chlorine content contributes to the generation of HCl gas upon decomposition.
Appearance Colorless to pale yellow liquid.[5]Allows for visual identification.
Reactivity Moisture sensitive; reacts violently with water.[3][4] Incompatible with strong bases, strong oxidizing agents, and alcohols.[3][4]The primary hazard. Disposal procedures must be designed to control the rate of hydrolysis to prevent violent reaction and excessive gas evolution. Co-disposal with incompatible materials must be strictly avoided.
Hazardous Decomposition Upon contact with water or heat, produces Carbon oxides (CO, CO₂), Oxides of phosphorus, and Hydrogen chloride gas.[3]These decomposition products are toxic and corrosive, necessitating the use of a chemical fume hood and appropriate respiratory protection during all handling and disposal steps.

The fundamental reaction governing its breakdown is hydrolysis. The P-Cl bonds are highly susceptible to cleavage by water, leading to the formation of phosphoric acid derivatives and hydrochloric acid. This reaction is exothermic and can proceed with dangerous speed if not controlled.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 3,4-Dichloro-phenyl dichlorophosphate is a multi-step process involving controlled neutralization followed by compliant hazardous waste management.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_neutralize Phase 2: Neutralization Protocol cluster_final Phase 3: Final Disposition Prep Don Full PPE & Work in Fume Hood Assess Assess Quantity of Waste (Small Residue vs. Bulk) Prep->Assess Small Small Residue (e.g., empty container): Triple Rinse with Isopropanol Assess->Small < 5 mL Bulk Bulk Liquid: Controlled Alkaline Hydrolysis Assess->Bulk > 5 mL Collect Collect Rinsate & Hydrolysis Mixture Small->Collect Bulk->Collect Package Package in a Labeled, Compatible Waste Container Collect->Package Store Store in Secondary Containment in Satellite Accumulation Area Package->Store Dispose Arrange Pickup by Certified Hazardous Waste Contractor Store->Dispose

Caption: Disposal decision workflow for 3,4-Dichloro-phenyl dichlorophosphate.

Protocol 1: Decontamination of Empty Containers (Small Residues)

The goal is to safely rinse the container so it can be disposed of, while capturing the reactive residue in a more manageable solvent.

  • Preparation: Perform all steps in a certified chemical fume hood while wearing the mandatory PPE outlined in Section 1.

  • Solvent Selection: Use a non-reactive, anhydrous solvent like isopropanol or ethanol. Do not use water or acetone.

  • Initial Rinse: Add a small amount of the chosen solvent to the container. Close and swirl gently to dissolve the residue.

  • Collection: Decant the solvent rinsate into a designated chlorinated solvent waste container.

  • Repeat: Repeat the rinsing process two more times (triple rinse).

  • Final Disposal: The collected rinsate is now considered hazardous waste. The "empty" container should be left open in the back of the fume hood to evaporate any remaining solvent before being disposed of as solid waste, or as directed by your institution's safety office.

Protocol 2: Neutralization of Bulk Quantities via Alkaline Hydrolysis

This protocol is for quantities greater than a few milliliters and must be performed with extreme caution. The principle is to use a basic solution to neutralize the acidic byproducts of hydrolysis as they form. Organophosphate pesticides are known to decompose when treated with bases like sodium hydroxide (lye) or lime.[7]

  • Prepare the Hydrolysis Medium: In a large borosilicate glass beaker (at least 10x the volume of the dichlorophosphate to be neutralized), place a stir bar and a 10% solution of sodium hydroxide or sodium carbonate.[7][8] Place the beaker in an ice bath on a magnetic stir plate and begin gentle stirring. The ice bath is critical for controlling the exothermic reaction.

  • Controlled Addition: Using a dropping funnel or a pipette, add the 3,4-Dichloro-phenyl dichlorophosphate to the chilled, stirring basic solution drop-by-drop .

  • Observe and Control: Monitor the reaction closely. If there is excessive bubbling, fuming, or a rapid temperature increase, immediately stop the addition until the reaction subsides. The rate of addition must be slow enough to keep the reaction under complete control.

  • Reaction Time: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours to ensure the reaction is complete.

  • Final pH Check: Check the pH of the solution. It should remain basic (pH > 9). If it is acidic or neutral, slowly add more of the basic solution.

  • Waste Collection: The resulting aqueous solution contains hydrolyzed organophosphates and salts. It must be collected in a clearly labeled hazardous waste container.

Final Waste Management and Disposal

The neutralized product is still a hazardous waste and must be handled according to institutional and regulatory guidelines.

  • Waste Classification: This waste is typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes.

  • Containerization: Use a robust, compatible container (e.g., high-density polyethylene - HDPE) for the final neutralized waste solution. Ensure the container is in good condition and has a secure, sealing cap.

  • Labeling: Label the container clearly with a "Hazardous Waste" label. The label must include the full chemical names of all components (e.g., "Water, Sodium Hydroxide, hydrolyzed 3,4-Dichloro-phenyl dichlorophosphate").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.

  • Pickup and Disposal: Contact your institution's EHS office to arrange for pickup by a licensed and certified hazardous waste disposal contractor.[10][11] Never pour this waste down the drain.[11]

By adhering to these detailed procedures, you ensure that the disposal of 3,4-Dichloro-phenyl dichlorophosphate is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Koval, O., et al. (2025, June 12). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. SSRN. Retrieved from [Link]

  • Pesticide Decontaminants. (n.d.). University of Florida IFAS Extension. Retrieved from [Link]

  • Wild, J. R. (n.d.). Detection and Remediation of Organophosphate Contamination. United States Department of Agriculture. Retrieved from [Link]

  • Bunce, N. J., et al. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenyl methyl methylamidophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAChem. (2024, January 12). Safety data sheet. Retrieved from [Link]

  • Politzer, P., et al. (n.d.). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). 2-Chlorophenyl phosphorodichloridate Safety Data Sheet. Retrieved from [Link]

  • Liu, H.-J., & Sabesan, S. I. (2011, February). Direct transformation of carboxylic acids to thiol esters induced by phenyl dichlorophosphate. Canadian Journal of Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, October 8). Dichlorophenylphosphine Safety Data Sheet. Retrieved from [Link]

  • Kumar, M. V., & Prabha, S. (2012). Hydrolytic Reactivity of an Active Synthetic C-N-P Ester Leading to its Highly Basic Nature. Asian Journal of Chemistry, 24(11), 5043-5046. Retrieved from [Link]

  • López-Canut, V., et al. (2020). Hydrolysis of ester phosphates mediated by a copper complex. RSC Publishing. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5). 4-Chlorophenyl Dichlorophosphate, 98+% Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • PubChem. (n.d.). p-Chlorophenyl dichlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Pesticide Information Center. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]

  • Vineyard Team. (2017, January 23). Guidelines for Pesticide (Hazardous Waste) Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenyl carbonochloridate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]

  • Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]

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